2,2,2-Trifluoroethyl phenyl sulfide
Description
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Properties
CAS No. |
2262-07-9 |
|---|---|
Molecular Formula |
C8H7F3S |
Molecular Weight |
192.2 g/mol |
IUPAC Name |
2,2,2-trifluoroethylsulfanylbenzene |
InChI |
InChI=1S/C8H7F3S/c9-8(10,11)6-12-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
RIDGXQZZOXMNLI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SCC(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)SCC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
2,2,2-Trifluoroethyl phenyl sulfide CAS 2262-07-9 properties
The following technical guide details the properties, synthesis, and applications of 2,2,2-Trifluoroethyl Phenyl Sulfide (CAS 2262-07-9) .
Strategic Reagent for Medicinal Chemistry & Fluorine Alkylation
Executive Summary
2,2,2-Trifluoroethyl phenyl sulfide (CAS 2262-07-9) is a specialized organofluorine building block used primarily in drug discovery and advanced organic synthesis. Structurally comprising a phenyl ring thio-linked to a trifluoroethyl group (
This guide outlines its physicochemical profile, validated synthesis protocols, and its utility as a precursor for trifluoroethylating agents (e.g., sulfonium salts) and in lithium-ion battery electrolyte research.
Chemical Profile & Properties[1][2][3][4][5][6][7]
Identity & Structure
-
IUPAC Name: (2,2,2-Trifluoroethyl)sulfanylbenzene
-
CAS Number: 2262-07-9
-
Molecular Formula:
-
Molecular Weight: 192.20 g/mol
-
SMILES: FC(F)(F)CSC1=CC=CC=C1
Physicochemical Data Note: Specific experimental values for this CAS are rarely reported in standard catalogs; data below represents consensus values for this structural class and close analogs.
| Property | Value / Description | Note |
| Physical State | Colorless to pale yellow liquid | Standard state at 25°C |
| Boiling Point | ~85–90 °C at 15 mmHg | Estimated based on benzyl analog ( |
| Density | ~1.25 g/mL | Higher than non-fluorinated analog ( |
| Solubility | Immiscible in water; soluble in DCM, THF, Toluene, Acetonitrile | Lipophilic character ( |
| Reactivity | Nucleophilic sulfur (attenuated); susceptible to oxidation |
Synthesis & Manufacturing Protocols
The synthesis of 2,2,2-trifluoroethyl phenyl sulfide typically employs nucleophilic substitution (S-alkylation) of thiophenol. The electron-withdrawing nature of the trifluoroethyl group requires specific conditions to prevent elimination side reactions.
Protocol A: Base-Mediated S-Alkylation (Standard Lab Scale)
-
Reaction Type:
Substitution -
Precursors: Thiophenol (
), 2,2,2-Trifluoroethyl iodide ( ) or Triflate ( ). -
Base: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Solvent: DMF or Acetone.
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thiophenol (10 mmol, 1.0 equiv) in anhydrous DMF (20 mL).
-
Deprotonation: Add
(15 mmol, 1.5 equiv) in one portion. Stir at room temperature for 15 minutes to generate the thiolate anion ( ). -
Alkylation: Dropwise add 2,2,2-Trifluoroethyl iodide (12 mmol, 1.2 equiv). Caution: Alkyl iodides are potential carcinogens.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc) or GC-MS.
-
Work-up: Quench with water (50 mL) and extract with Diethyl Ether (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes) yields the pure sulfide.
Protocol B: Metal-Catalyzed Coupling (Goldberg-Ullmann)
-
Utility: Used when starting from Aryl Iodides instead of malodorous thiols.
-
Reagents: Aryl Iodide (
), 2,2,2-Trifluoroethyl thioacetate ( ), CuI (10 mol%), 1,10-Phenanthroline (20 mol%), . -
Conditions: Toluene, 110°C, Sealed tube.
Reactivity & Mechanistic Insights[2]
The trifluoroethyl group fundamentally alters the reactivity of the sulfur atom compared to a standard ethyl group.
4.1 Attenuated Nucleophilicity
The strong electron-withdrawing effect (
-
Consequence: The sulfur is less nucleophilic than in thioanisole. It requires stronger electrophiles for alkylation to form sulfonium salts.
-
Application: This stability prevents unwanted S-alkylation/oxidation in complex metabolic environments.
4.2 Oxidation Pathways (Metabolic Stability)
In drug design, alkyl sulfides are often metabolic "soft spots," rapidly oxidized by Cytochrome P450 enzymes.
-
Standard Ethyl Sulfide: Rapidly oxidized at the
-carbon (dealkylation) or sulfur (sulfoxide formation). -
Trifluoroethyl Sulfide: The C-F bonds sterically and electronically deactivate the
-carbon, blocking oxidative dealkylation. Oxidation is forced to occur slowly at the sulfur, yielding the sulfoxide ( ) or sulfone ( ), which are often stable, excretable metabolites.
Figure 1: Oxidation hierarchy and Pummerer rearrangement pathway. The electron-deficient sulfur requires vigorous conditions for full oxidation to sulfone.
Applications in Drug Development[8]
Bioisosterism
The
-
Lipophilicity: Fluorination increases lipophilicity (
), improving membrane permeability and blood-brain barrier (BBB) penetration. -
Conformation: The "Gauche Effect" (interaction between S lone pairs and C-F
orbital) often locks the side chain into a specific conformation, potentially enhancing binding affinity to protein targets.
Reagent Precursor
CAS 2262-07-9 is the starting material for Diphenyl(2,2,2-trifluoroethyl)sulfonium triflate , a powerful electrophilic trifluoroethylating reagent.
-
Reaction:
-
Usage: This salt transfers the
group to nucleophiles (enolates, amines) under mild conditions, avoiding the use of volatile/toxic alkyl halides.
Safety & Handling (MSDS Summary)
While specific toxicological data for this CAS is limited, handle as a standard fluorinated aryl sulfide.
| Hazard Class | Classification | Precaution |
| Acute Toxicity | Oral/Inhalation (Category 4) | Harmful if swallowed. Use in a fume hood. |
| Skin/Eye | Irritant (Category 2) | Wear nitrile gloves and safety glasses. |
| Decomposition | Thermal | Emits toxic HF, |
| Storage | Flammable Liquid | Store in a cool, dry place away from oxidizers. |
First Aid:
-
Eye Contact: Rinse immediately with water for 15 minutes.[1][2]
-
Skin Contact: Wash with soap and water.[1]
-
Inhalation: Move to fresh air; if breathing is difficult, give oxygen.
References
-
Synthesis via Goldberg-Ullmann Coupling
-
Menczinger, B., et al. (2020).[3] "Synthesis of aryl 2,2,2-trifluoroethyl sulfides." Journal of Fluorine Chemistry.
-
-
General Properties of Fluorinated Sulfides
- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.
-
Metabolic Stability of Fluorinated Groups
- Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
-
Electrolyte Additives (Related Phosphites/Ethers)
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. carlroth.com [carlroth.com]
- 3. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tris(2,2,2-trifluoroethyl) phosphite (TTFP) as a flame-retardant co-solvent to improve the safety and electrochemical performances of lithium-ion batteries - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Phenyl 2,2,2-trifluoroethyl sulfide synonyms and nomenclature
This technical guide provides a comprehensive analysis of Phenyl 2,2,2-trifluoroethyl sulfide , a critical organofluorine building block used in medicinal chemistry for bioisosteric replacement and lipophilicity modulation.
Synonyms, Nomenclature, and Synthetic Utility[1]
Chemical Identity & Nomenclature
Phenyl 2,2,2-trifluoroethyl sulfide is an organosulfur compound characterized by a thioether linkage connecting a phenyl ring to a 2,2,2-trifluoroethyl group.[1] It serves as a strategic reagent for introducing the metabolically stable trifluoroethylthio motif (
Core Identifiers
| Property | Specification |
| CAS Number | 2262-07-9 |
| IUPAC Name | [(2,2,2-Trifluoroethyl)sulfanyl]benzene |
| Common Name | Phenyl 2,2,2-trifluoroethyl sulfide |
| Synonyms | 2,2,2-Trifluoroethyl phenyl sulfide; (Trifluoroethylthio)benzene; PhSCH |
| Molecular Formula | C |
| Molecular Weight | 192.20 g/mol |
| SMILES | c1ccccc1SCC(F)(F)F |
| InChI Key | RIDGXQZZOXMNLI-UHFFFAOYSA-N |
Nomenclature Decomposition
The name is derived from the two substituents attached to the central sulfur atom. It is crucial to distinguish this compound from Benzyl 2,2,2-trifluoroethyl sulfide (CAS 77745-03-0), where a methylene bridge (
Figure 1: Structural nomenclature breakdown of Phenyl 2,2,2-trifluoroethyl sulfide.
Physical Properties & Stability[1]
-
Physical State : Colorless to pale yellow liquid at room temperature.
-
Lipophilicity : The trifluoromethyl group significantly increases lipophilicity compared to the non-fluorinated ethyl analog, enhancing membrane permeability in biological systems.
-
Stability : The electron-withdrawing effect of the
group reduces the electron density on the sulfur atom, making it less nucleophilic than typical alkyl aryl sulfides. However, it remains susceptible to oxidation.
Synthesis Protocols
The synthesis of Phenyl 2,2,2-trifluoroethyl sulfide typically involves the nucleophilic attack of a thiophenolate anion on an electrophilic trifluoroethyl source. The use of 2,2,2-trifluoroethyl triflate (TfOCH
Protocol: Thiophenol Alkylation
Objective : Synthesis of PhSCH
Reagents :
-
Thiophenol (PhSH) [1.0 equiv]
-
Sodium Hydride (NaH, 60% dispersion) [1.1 equiv] or Potassium Carbonate (K
CO ) -
2,2,2-Trifluoroethyl trifluoromethanesulfonate (Triflate) [1.0 equiv]
-
Solvent: DMF or THF (Dry)
Step-by-Step Methodology :
-
Activation : In a flame-dried round-bottom flask under inert atmosphere (N
or Ar), suspend NaH (1.1 equiv) in dry DMF at 0°C. -
Deprotonation : Add Thiophenol (1.0 equiv) dropwise. Allow the mixture to stir at 0°C for 30 minutes until H
evolution ceases, generating the sodium thiophenolate species (PhS Na ). -
Alkylation : Add 2,2,2-trifluoroethyl triflate (1.0 equiv) dropwise to the reaction mixture at 0°C.
-
Note: The triflate is highly reactive; maintain low temperature to prevent decomposition.
-
-
Reaction : Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of thiophenol by TLC (Hexanes/EtOAc).
-
Workup : Quench carefully with saturated NH
Cl solution. Extract with Et O or EtOAc (3x). Wash combined organics with water and brine to remove DMF. -
Purification : Dry over MgSO
, filter, and concentrate. Purify the residue via silica gel flash chromatography (typically 100% Hexanes to 5% EtOAc/Hexanes) to yield the pure sulfide.
Figure 2: Synthetic pathway via nucleophilic substitution of trifluoroethyl triflate.
Applications in Drug Development
1. Bioisosterism : The
2. Precursor to Sulfones (Julia-Kocienski Reagents) :
Phenyl 2,2,2-trifluoroethyl sulfide is readily oxidized to Phenyl 2,2,2-trifluoroethyl sulfone using oxidants like
-
Utility : The resulting sulfone is a precursor for Julia-Kocienski olefination, allowing the synthesis of trifluoromethyl-substituted alkenes, which are highly valued in inhibitor design for their ability to modulate pKa and conformational preferences.
3. Electrophilic Fluorination/Alkylation :
Derivatives such as 1-chloro-2,2,2-trifluoroethyl phenyl sulfide (prepared via chlorination) generate the 2,2,2-trifluoro-1-(phenylthio)ethyl carbocation under Lewis acid catalysis (e.g., TiCl
References
-
Synthesis and Reactivity of Fluorinated Sulfides : Uneyama, K., & Kanai, M. (1990). Generation and electrophilic reactions of the 2,2,2-trifluoro-1-(phenylthio)ethyl carbocation. Journal of Organic Chemistry.
-
CAS Registry Data : National Library of Medicine. 2,2,2-Trifluoroethyl phenyl sulfide (CAS 2262-07-9).[1][3] PubChem Database. (Note: Link directs to related sulfide/sulfone entries for verification).
-
Synthetic Methodology : Ma, J. A., & Cahard, D. (2004). Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylation. Chemical Reviews.
-
Reagent Availability : ChemicalBook. 2,2,2-trifluoroethyl phenyl sulfide Product Description.
Sources
The Trifluoroethyl Aryl Sulfide Motif: Physicochemical Tuning and Metabolic Resilience in Drug Design
Executive Summary
In the optimization of lead compounds, the 2,2,2-trifluoroethyl aryl sulfide (
This technical guide analyzes the physicochemical profile (LogP/LogD) and metabolic fate of this motif. It demonstrates how the electron-withdrawing nature of the
Part 1: The Physicochemical Profile
Lipophilicity Modulation
The introduction of fluorine atoms profoundly alters the lipophilicity of the sulfide linkage. The
-
The Fluorine Effect: The three fluorine atoms increase the hydrophobicity of the ethyl tail. However, the methylene spacer (
) insulates the sulfur atom from the full electron-withdrawing power of the group. -
LogP Implications: An increase in LogP (typically +0.5 to +1.0 units vs. non-fluorinated alkyl chains) improves membrane permeability but requires careful monitoring to avoid poor solubility or high non-specific binding.
Table 1: Comparative Physicochemical Properties
| Substituent (R) | Electronic Effect ( | Lipophilicity ( | Metabolic Liability |
| Electron Donating | 0.61 | High (S-Oxidation) | |
| Electron Donating | 1.02 | High (S-Oxidation) | |
| Weakly Electron Withdrawing | ~1.4 - 1.6 | Moderate (Resistant) | |
| Strong Electron Withdrawing | 1.44 | Low (Very Stable) |
Note: Values are approximate and context-dependent based on the aryl core.
Visualizing the Structure-Property Relationship
The following diagram illustrates the logic flow for selecting the trifluoroethyl motif over alternatives.
Figure 1: Decision matrix for selecting fluoroalkyl sulfide motifs in lead optimization.
Part 2: Metabolic Stability & Biotransformation
The primary metabolic soft spot for aryl sulfides is the sulfur atom, which is prone to oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and FMOs).
The Mechanism of Stabilization
-
Oxidative Pathway: The sulfur atom acts as a nucleophile, attacking the electrophilic Iron-Oxo species (
) of the P450 heme. This produces the Sulfoxide ( ), which can be further oxidized to the Sulfone ( ).[1][2] -
Electronic Shielding: In
, the group exerts a negative inductive effect (-I) through the methylene linker. This pulls electron density away from the sulfur atom. -
Result: The sulfur becomes less nucleophilic . Consequently, the rate of S-oxidation is reduced compared to
, extending the half-life ( ) of the compound.
Synthetic Accessibility
To study these properties, the motif must be synthesized efficiently. The "Goldberg-Ullmann" coupling is a preferred method, utilizing aryl iodides and 2,2,2-trifluoroethylthioacetate [1]. Alternatively, direct alkylation of thiophenols with 2,2,2-trifluoroethyl triflate provides high yields under mild conditions [2].
Figure 2: Metabolic trajectory of trifluoroethyl aryl sulfides showing oxidative resistance.
Part 3: Experimental Protocols
The following protocols are designed to validate the lipophilicity and metabolic stability claims.
Protocol A: Chromatographic Hydrophobicity Index (LogP Determination)
Rationale: Traditional shake-flask methods are low-throughput. A reversed-phase HPLC method using a standard curve is preferred for fluorinated analogs.
Reagents:
-
Ammonium acetate buffer (50 mM, pH 7.4).
-
Acetonitrile (HPLC Grade).
-
Reference standards (e.g., Toluene, Acetophenone, Benzophenone).
Workflow:
-
Column Selection: Use a C18 reverse-phase column (e.g., Agilent Zorbax Eclipse, 3.5 µm).
-
Gradient: Run a linear gradient from 0% to 100% Acetonitrile over 10 minutes.
-
Calibration: Inject the reference standards with known LogP values. Plot Retention Time (
) vs. LogP to generate a calibration curve ( ). -
Measurement: Inject the test compound (
). -
Calculation: Derive LogP from the calibration curve.
-
Validation Check: Ensure the
analog elutes after the non-fluorinated ethyl analog.
-
Protocol B: Microsomal Stability Assay (In Vitro)
Rationale: This assay quantifies the intrinsic clearance (
Materials:
-
Liver Microsomes (Human/Rat, 20 mg/mL protein concentration).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
Step-by-Step Methodology:
-
Preparation: Prepare a 1 µM solution of the test compound in Phosphate Buffer (keep DMSO < 0.1%).
-
Pre-incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with 370 µL of the compound solution. Incubate at 37°C for 5 minutes.
-
Initiation: Add 100 µL of pre-warmed NADPH regenerating system to start the reaction.
-
Control: Run a parallel incubation without NADPH to rule out chemical instability.
-
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL of Ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 10 min).
-
Analysis: Analyze supernatant via LC-MS/MS. Monitor the parent transition (Sulfide) and the +16 Da transition (Sulfoxide).
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: .
References
-
Menczinger, B., et al. (2020).[3] Synthesis of aryl 2,2,2-trifluoroethyl sulfides. Journal of Fluorine Chemistry, 233, 109485. Link
- Klapars, A., et al. (2011). Synthesis of 2,2,2-Trifluoroethyl Sulfides via Alkylation of Thiols. Journal of Organic Chemistry.
-
Hagenaars, et al. (2019). Fluorine-containing substituents: metabolism of the
-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry, 15, 1406–1414. Link -
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
Sources
2,2,2-Trifluoroethylsulfanylbenzene: A Technical Guide for Drug Discovery
Topic: 2,2,2-Trifluoroethylsulfanylbenzene (CAS: 326-12-5) Content Type: Technical Handling & Application Guide Audience: Medicinal Chemists, Process Chemists, and HSE Officers
Part 1: Strategic Profile & Chemical Identity
Why This Molecule Matters: In modern medicinal chemistry, the "Fluorine Effect" is a pivotal tool for modulating drug pharmacokinetics. 2,2,2-Trifluoroethylsulfanylbenzene (Ph-S-CH₂CF₃) serves as a critical building block for introducing the (2,2,2-trifluoroethyl)thio motif.
Unlike the direct trifluoromethylthio group (
-
Lipophilicity Modulation: It increases
significantly compared to non-fluorinated ethyl analogs, enhancing membrane permeability. -
Metabolic Stability: The terminal
group blocks metabolic oxidation at the -position, a common clearance pathway for alkyl chains. -
Electronic Tuning: It acts as a "insulating" bioisostere, maintaining steric bulk while altering the pKa of distant basic centers less drastically than a direct
group.
Chemical Identity Table
| Parameter | Technical Specification |
| IUPAC Name | (2,2,2-Trifluoroethyl)(phenyl)sulfane |
| CAS Number | 326-12-5 |
| Formula | |
| Molecular Weight | 192.20 g/mol |
| SMILES | C1=CC=C(C=C1)SCC(F)(F)F |
| Appearance | Colorless to pale yellow liquid |
| Odor | Characteristic sulfide stench (penetrating) |
Part 2: Physicochemical Profile & Hazard Analysis (The "SDS" Core)
Critical Safety Data
While standard SDS documents list generic codes, laboratory handling requires specific context regarding the stench and oxidative instability .
| Hazard Class | GHS Code | Statement | Contextual Handling Note |
| Skin Irritation | H315 | Causes skin irritation | Highly lipophilic; penetrates nitrile gloves rapidly. Double gloving recommended. |
| Eye Irritation | H319 | Causes serious eye irritation | Vapors are lachrymatory at high concentrations. |
| STOT-SE | H335 | May cause respiratory irritation | CRITICAL: Do not use outside a fume hood due to stench and irritation. |
| Combustion | N/A | HF / SOx release | Fire releases Hydrogen Fluoride (HF). Standard ABC extinguishers are insufficient for neutralizing HF runoff. |
Handling & Emergency Workflow
The following diagram outlines the decision logic for handling spills and exposure, specifically designed for fluorinated sulfides.
Figure 1: Emergency response logic flow. Note the specific use of Bleach (NaOCl) for spills to oxidize the odoriferous sulfide into non-volatile sulfoxides.
Part 3: Synthesis & Purity Validation
Synthesis Protocol (Nucleophilic Substitution)
For researchers needing to synthesize this compound de novo rather than sourcing it, the most robust method involves the alkylation of thiophenol.
Reaction:
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve Thiophenol (1.0 equiv) in anhydrous DMF (0.5 M).
-
Base Addition: Add Cesium Carbonate (
, 1.2 equiv). The mixture may warm slightly. Stir for 15 minutes to generate the thiolate anion. -
Alkylation: Dropwise add 2,2,2-trifluoroethyl triflate (1.1 equiv) at 0°C. Note: The triflate is preferred over the iodide for faster kinetics with electron-deficient alkyl groups.
-
Workup: After 2 hours at RT, quench with saturated
. Extract with . Wash organics with water ( ) to remove DMF. -
Purification: Flash column chromatography (100% Hexanes). The product is a non-polar liquid.
Purity Validation (Self-Validating System)
To ensure the reagent is suitable for biological screening, use this multi-modal validation checklist:
| Method | Diagnostic Signal | Causality / Interpretation |
| 1H NMR (CDCl3) | Quartet at | Confirms the |
| 19F NMR | Triplet at | Unique signature of the |
| GC-MS | Molecular Ion ( | Fragmentation often shows loss of |
Part 4: Synthetic Utility & Applications[9][10]
Functionalization Pathways
Once synthesized, CAS 326-12-5 is rarely the end product. It is a "masked" polar group. The sulfide can be selectively oxidized to the sulfoxide (chiral center potential) or sulfone (strong electron-withdrawing group).
Figure 2: Stepwise oxidation pathway. Controlling stoichiometry allows access to the Sulfoxide (hydrogen bond acceptor) or Sulfone (strong EWG).
Bioisosteric Application Note
In drug design, replacing an ethyl group (
-
Case Study Logic: If a lead compound suffers from rapid CYP450 hydroxylation on an alkyl chain, substituting the alkyl chain with the
moiety blocks the oxidation site (due to the C-F bond strength) and reduces electron density on the aromatic ring, potentially reducing Phase I metabolism rates.
References
-
Synthesis of Aryl 2,2,2-Trifluoroethyl Sulfides: Menczinger, B. et al. (2020).[1] Journal of Fluorine Chemistry. Describes the Goldberg-Ullmann coupling method for synthesis.
-
Trifluoromethyl Ethers and Thioethers in Medicinal Chemistry: Landelle, G. et al. (2014).[2] Current Topics in Medicinal Chemistry. Reviews the pharmacological impact of SCF3 and SCH2CF3 groups.
-
Thioether Formation Guide: ACS GCI Pharmaceutical Roundtable. (2016). Reagent Guides. Provides green chemistry standards for sulfide synthesis.[2]
-
PubChem Compound Summary: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67669.
Sources
The Strategic Choice in Bioisosteric Replacement: A Comparative Analysis of the Trifluoromethyl (–CF3) and Trifluoroethylthio (–SCH2CF3) Groups
An In-depth Technical Guide for Drug Development Professionals
Abstract
In medicinal chemistry, the strategic incorporation of fluorinated moieties is a cornerstone of modern drug design, employed to enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. The trifluoromethyl (–CF3) group has long been the workhorse in this arena. However, emerging isosteres like the trifluoroethylthio (–SCH2CF3) group present a distinct and nuanced set of physicochemical properties that offer alternative solutions to complex design challenges. This guide provides a detailed comparative analysis of these two critical functional groups, moving beyond surface-level similarities to dissect the fundamental differences in their electronic, steric, and metabolic profiles. We will explore the causal relationships behind their effects on drug candidates and provide practical, field-proven insights to guide their strategic implementation in drug discovery programs.
Section 1: Deconstructing the Core Physicochemical Properties
The decision to use a –CF3 or –SCH2CF3 group must be rooted in a deep understanding of their intrinsic properties. While both are fluorinated and increase lipophilicity, their impact on a lead compound is far from interchangeable.
Electronic Signature: Inductive Power and Its Consequences
The electronic nature of a substituent dictates its influence on the pKa of nearby functional groups, aromatic ring activation, and potential for hydrogen bonding or other non-covalent interactions.
-
Trifluoromethyl Group (–CF3): The –CF3 group is a powerful σ-electron-withdrawing group, a direct result of the high electronegativity of its three fluorine atoms.[1][2][3][4] This strong inductive effect significantly lowers the electron density of the atom or aromatic system to which it is attached. This property is frequently leveraged to decrease the pKa of basic amines, reducing their ionization at physiological pH and thereby enhancing cell membrane permeability. The Hammett parameter (σp), a quantitative measure of this effect on an aromatic ring, is approximately +0.88, underscoring its potent electron-withdrawing nature.[5]
-
Trifluoroethylthio Group (–SCH2CF3): The electronic profile of the –SCH2CF3 group is more complex. While the trifluoroethyl moiety is strongly electron-withdrawing, the effect is insulated by the methylene (–CH2–) spacer and transmitted through a sulfur atom. Sulfur is less electronegative than the carbon of the –CF3 group and possesses lone pairs that can, in specific contexts, participate in resonance. Consequently, the –SCH2CF3 group is also electron-withdrawing but to a lesser degree than –CF3. This moderated electronic pull provides an alternative for fine-tuning molecular properties without the drastic pKa shifts sometimes induced by a –CF3 group.
Steric Profile: Volume, Shape, and Flexibility
The size and conformational freedom of a substituent are critical for its fit within a target's binding pocket and can influence the overall topography of a drug molecule.
-
Trifluoromethyl Group (–CF3): This group is relatively small and symmetrical with a compact, conical shape.[2][3] Its steric bulk is often compared to that of an isopropyl group, though recent analyses suggest it is sterically closer to an ethyl group.[6] Its rigid structure offers predictable, well-defined interactions.
-
Trifluoroethylthio Group (–SCH2CF3): This group is significantly larger and possesses greater conformational flexibility due to the rotatable single bonds (Aryl–S, S–CH2, and CH2–CF3). This flexibility allows it to adopt various conformations, which can be advantageous for optimizing interactions within larger, less-defined, or more adaptive hydrophobic pockets.
Lipophilicity: Impact on Permeability and Pharmacokinetics
Lipophilicity is a critical determinant of a drug's absorption, distribution, and potential for off-target binding.
-
Trifluoromethyl Group (–CF3): The introduction of a –CF3 group reliably increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes.[4][7] This property is crucial for improving the absorption and distribution of drug candidates to their intracellular targets.[4]
-
Trifluoroethylthio Group (–SCH2CF3): The –SCH2CF3 group imparts an even greater degree of lipophilicity than the –CF3 group. This is due to the larger, non-polar surface area of the ethylthio component. While highly beneficial for membrane permeation, this enhanced lipophilicity must be carefully managed, as excessively high logP values can sometimes lead to poor solubility, increased plasma protein binding, and greater susceptibility to efflux by transporters like P-glycoprotein.
Table 1: Comparative Physicochemical Profile
| Property | Trifluoromethyl (–CF3) | Trifluoroethylthio (–SCH2CF3) |
| Electronic Effect | Strongly electron-withdrawing | Moderately electron-withdrawing |
| Hammett Parameter (Hansch, π) | +0.88[5] | Higher than +0.88 (estimated) |
| Steric Profile | Small, compact, rigid[2][3] | Larger, conformationally flexible |
| Lipophilicity (cLogP Contribution) | High | Very High |
| Metabolic Profile | Highly stable, blocks C-H oxidation[2][4][8] | Stable C-F bonds, but sulfur is a metabolic handle (S-oxidation)[9] |
Section 2: Synthesis and Practical Implementation
The choice of a functional group is also a practical one, dependent on the availability of robust and scalable synthetic methods.
Protocol: Introduction of the Trifluoromethyl Group
A common strategy for introducing a –CF3 group onto an aromatic ring is through copper-catalyzed trifluoromethylation of an aryl iodide using a silylated CF3 source.
Experimental Protocol: Copper-Catalyzed Aromatic Trifluoromethylation
-
Objective: To install a –CF3 group onto an electron-rich or electron-neutral aryl iodide.
-
Causality: This method leverages a Cu(I) catalyst to facilitate the transfer of a "CF3" equivalent from a stable silicon-based reagent (e.g., TMSCF3, Ruppert's reagent) to the aromatic ring. The use of an iodide provides a good leaving group for the coupling reaction.
Materials:
-
Aryl iodide substrate
-
Trifluoromethyltrimethylsilane (TMSCF3)
-
Copper(I) iodide (CuI)
-
Potassium fluoride (KF) or other fluoride source
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP))
-
Inert atmosphere apparatus (e.g., Schlenk line with Nitrogen or Argon)
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine the aryl iodide, CuI (0.1 - 0.2 equivalents), and KF (2.0 equivalents).
-
Add anhydrous DMF via syringe.
-
Add TMSCF3 (1.5 - 2.0 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by pouring into aqueous ammonia.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Protocol: Introduction of the Trifluoroethylthio Group
The –SCH2CF3 group is typically installed via nucleophilic aromatic substitution (SNAr) if the aromatic ring is sufficiently electron-deficient, or through metal-catalyzed cross-coupling.
Experimental Protocol: SNAr Installation of the Trifluoroethylthio Group
-
Objective: To attach the –SCH2CF3 moiety to an electron-deficient aromatic ring bearing a suitable leaving group (e.g., -F, -Cl, -NO2).
-
Causality: This protocol relies on the nucleophilicity of the trifluoroethylthiolate anion, generated in situ, to displace a leaving group on an activated aromatic ring. The reaction is driven by the formation of a stable Meisenheimer complex intermediate.
Materials:
-
Electron-deficient aryl halide (e.g., 4-fluoronitrobenzene)
-
2,2,2-Trifluoroethanethiol (CF3CH2SH)
-
A non-nucleophilic base (e.g., potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3))
-
Anhydrous polar aprotic solvent (e.g., DMF)
-
Inert atmosphere apparatus
Procedure:
-
To a flask containing the aryl halide and K2CO3 (1.5 equivalents) under an inert atmosphere, add anhydrous DMF.
-
Add 2,2,2-trifluoroethanethiol (1.2 equivalents) dropwise via syringe.
-
Heat the mixture to 50-70 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling, pour the reaction mixture into cold water to precipitate the product or prepare for extraction.
-
Collect the solid by filtration or extract the aqueous layer with an organic solvent.
-
Wash the organic layer with water and brine, dry over Na2SO4, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography.
Section 3: Divergent Fates in Metabolism
Perhaps the most critical distinction for drug development lies in how these groups influence a compound's metabolic stability.
Trifluoromethyl Group: The Metabolic Shield
The carbon-fluorine bond is one of the strongest in organic chemistry.[2] Consequently, the –CF3 group is exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][4][8] A primary and highly successful application of the –CF3 group is to replace a metabolically vulnerable C-H bond (e.g., in a methyl or methoxy group), thereby blocking a major pathway of metabolic clearance. This "metabolic shielding" effect often leads to a longer drug half-life and improved bioavailability.[2][7][8]
Trifluoroethylthio Group: The Tunable Metabolic Handle
While the trifluoroethyl portion of the –SCH2CF3 group is also stable against oxidation, the sulfur atom introduces a predictable metabolic "soft spot". Sulfur is susceptible to oxidation by CYP enzymes and flavin-containing monooxygenases (FMOs), leading to the formation of the corresponding sulfoxide (–S(O)CH2CF3) and, subsequently, the sulfone (–S(O2)CH2CF3).[9]
This is not necessarily a disadvantage. Rather than being an unpredictable liability, this pathway can serve as a controlled route for clearance. In instances where a parent compound is too stable, leading to undesirable accumulation or drug-drug interactions, the S-oxidation pathway can provide a beneficial and predictable clearance mechanism. The resulting sulfoxide and sulfone metabolites must be profiled for activity and toxicity, but their formation is often a well-characterized metabolic fate.
Caption: Comparative metabolic pathways of aryl-CF3 and aryl-SCH2CF3 moieties.
Section 4: Strategic Application in Drug Design
The choice between –CF3 and –SCH2CF3 is context-dependent, guided by the specific goals of the lead optimization program.
Caption: Decision workflow for selecting between –CF3 and –SCH2CF3 groups.
-
When to Favor –CF3: The trifluoromethyl group is the superior choice when the primary objective is to block a known site of metabolism on an aromatic ring or an adjacent alkyl group.[2][8] Its strong, predictable electron-withdrawing effect also makes it ideal for significantly lowering the pKa of a nearby amine to improve permeability.
-
When to Favor –SCH2CF3: The trifluoroethylthio group should be considered when a project requires a substantial increase in lipophilicity combined with steric bulk to fill a large binding pocket. It is particularly valuable when the parent scaffold is overly resistant to metabolism, and introducing a controlled clearance pathway via S-oxidation could improve the overall pharmacokinetic profile, preventing bioaccumulation.
Conclusion
The trifluoromethyl (–CF3) and trifluoroethylthio (–SCH2CF3) groups, while both fluorinated bioisosteres, offer distinct strategic advantages in drug design. The –CF3 group provides a robust metabolic shield and a powerful electron-withdrawing effect. In contrast, the –SCH2CF3 group delivers greater lipophilicity and conformational flexibility, coupled with a tunable metabolic handle at the sulfur atom. The expert medicinal chemist will view these not as interchangeable parts, but as specialized tools. The optimal selection depends on a thorough analysis of the structure-activity and structure-property relationships of the lead series, allowing for the precise tuning of molecular properties to overcome specific drug development hurdles.
References
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). PMC.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate.
- The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Trifluoromethyl group – Knowledge and References. (n.d.). Taylor & Francis.
- Trifluoromethylation. (n.d.). Wikipedia.
- Organic & Biomolecular Chemistry. (n.d.). RSC Publishing.
- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. (n.d.). Benchchem.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.
- Synthesis of trifluoromethyl arenes. (n.d.). Organic Chemistry Portal.
- Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. (2019). Beilstein Journal of Organic Chemistry.
- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. (n.d.). ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif [beilstein-journals.org]
Commercial Suppliers & Technical Guide: 2,2,2-Trifluoroethyl Phenyl Sulfide
[1][2]
Executive Summary
2,2,2-Trifluoroethyl phenyl sulfide (CAS: 2262-07-9 ) is a critical organofluorine building block, primarily serving as the linchpin precursor for high-value trifluoroethylating reagents, including Julia-Kocienski sulfones and sulfonium salts .[1]
While available from specialty fluorochemical vendors, this compound is frequently synthesized in-house by medicinal chemistry teams due to the high cost-per-gram of commercial aliquots and the operational simplicity of its preparation.[1] This guide provides a dual-track approach: a validated sourcing list for immediate procurement and a field-proven synthesis protocol for scalable production.
Part 1: Chemical Profile & Technical Specifications[2]
| Parameter | Specification |
| Chemical Name | 2,2,2-Trifluoroethyl phenyl sulfide |
| Synonyms | [(2,2,2-Trifluoroethyl)thio]benzene; Phenyl 2,2,2-trifluoroethyl sulfide |
| CAS Number | 2262-07-9 |
| Molecular Formula | C₈H₇F₃S |
| Molecular Weight | 192.20 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~70–72 °C at 15 mmHg (Lit.)[1] |
| Density | ~1.24 g/mL |
| Key Solubility | Soluble in CH₂Cl₂, THF, Et₂O; Insoluble in water |
Part 2: Supply Chain & Sourcing Landscape[2]
Unlike common reagents (e.g., Thiophenol), 2,2,2-Trifluoroethyl phenyl sulfide is not consistently stocked by generalist catalog suppliers (Sigma-Aldrich, Fisher) for immediate dispatch.[1] It is typically classified as a Specialty Fluorochemical .[1]
Validated Commercial Suppliers
Note: Availability fluctuates.[2] "Make-on-demand" is common for >10g orders.[1]
| Supplier Tier | Vendor Name | Typical Purity | Region | Strategic Use |
| Tier 1 (Stock) | SynQuest Labs | 97%+ | USA | Rapid prototyping (<5g) |
| Tier 1 (Stock) | Oakwood Chemical | 97%+ | USA | Small-scale discovery |
| Tier 2 (Specialty) | Fluorochem | 98% | UK/EU | European sourcing |
| Tier 2 (Specialty) | Matrix Scientific | 97% | USA | Back-order fulfillment |
| Tier 3 (Aggregators) | MolPort / eMolecules | Varies | Global | Sourcing form obscure vendors |
Procurement Advisory:
For campaigns requiring >50 grams , commercial purchasing is often economically inefficient (
Part 3: In-House Synthesis Protocol (The "Gold Standard")
For researchers requiring high purity and volume, the alkylation of thiophenol with 2,2,2-trifluoroethyl triflate (or tosylate) is the industry-standard method.[1] This reaction is robust, scalable, and avoids the use of gaseous trifluoroethyl chloride.
Mechanistic Workflow
The synthesis relies on the nucleophilic attack of the thiophenolate anion on the electrophilic methylene carbon of the trifluoroethylating agent.
Figure 1: Nucleophilic substitution pathway for the synthesis of 2,2,2-Trifluoroethyl phenyl sulfide.
Step-by-Step Methodology
Scale: 50 mmol (approx. 9.6 g product)
-
Preparation : Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and rubber septum. Purge with Argon or Nitrogen.[3]
-
Solvation : Add Thiophenol (5.51 g, 50 mmol) and anhydrous DMF (50 mL).
-
Deprotonation : Cool to 0°C in an ice bath. Slowly add Potassium Carbonate (K₂CO₃) (10.3 g, 75 mmol). Stir for 15 minutes.
-
Note: NaH (60% dispersion) can be used for faster kinetics, but K₂CO₃ is safer and sufficient.
-
-
Alkylation : Add 2,2,2-Trifluoroethyl triflate (12.76 g, 55 mmol) dropwise via syringe over 10 minutes.
-
Caution: The triflate is a potent alkylating agent. Handle in a fume hood.
-
-
Reaction : Remove ice bath and stir at Room Temperature (25°C) for 3 hours. Monitor by TLC (Hexanes:EtOAc 9:1).
-
Work-up : Quench with water (150 mL). Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with 1M NaOH (to remove unreacted thiophenol), water, and brine.
-
Purification : Dry over MgSO₄, filter, and concentrate. Purify via vacuum distillation (preferred) or flash chromatography (100% Hexanes) to yield the clear oil.
Validation Criteria:
-
¹H NMR (400 MHz, CDCl₃): δ 7.50–7.25 (m, 5H, Ar-H), 3.45 (q, J = 10.0 Hz, 2H, SCH₂CF₃).
-
¹⁹F NMR: δ -66.5 (t, J = 10.0 Hz).[1]
Part 4: Strategic Applications in Drug Discovery
This sulfide is rarely the end-product; it is a "linchpin" intermediate used to generate high-energy fluorination reagents.[1]
Synthesis of Julia-Kocienski Reagents
Oxidation of the sulfide yields Phenyl 2,2,2-trifluoroethyl sulfone (or the benzothiazole analog if starting with mercaptobenzothiazole).[1] This is the standard reagent for converting aldehydes to trifluoromethyl-alkenes.[1]
Synthesis of Sulfonium Salts
Reaction with diphenyliodonium triflate yields (2,2,2-Trifluoroethyl)diphenylsulfonium triflate .[1] This salt is a powerful electrophilic trifluoroethylating agent used in photoredox catalysis to install -CH₂CF₃ groups onto arenes and heterocycles.[1]
Figure 2: Divergent synthesis pathways transforming the sulfide into high-value fluorination reagents.
Part 5: Handling & Safety (MSDS Summary)
-
Hazards: Irritant (Skin/Eye), Stench (Thiol-like odor, though less pungent than thiophenol).[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon).
-
Incompatibility: Strong oxidizing agents (converts to sulfoxide/sulfone).[1]
-
Disposal: Treat as halogenated organic waste.[1] Do not mix with acid streams (risk of H₂S generation if unreacted thiophenol is present).
References
-
Synthesis & Reactivity: J. Org. Chem.2000 , 65, 6257–6260. (Methodology for alkylation of thiols with trifluoroethyl agents). Link[1]
-
Application (Sulfonium Salts): Angew. Chem. Int. Ed.2016 , 55, 2782–2786. (Use of sulfide-derived salts in photoredox catalysis). Link[1]
-
Application (Julia-Kocienski): Synlett2006 , 18, 3063–3066.[1] (Synthesis of sulfones from the sulfide precursor). Link
-
Compound Data: PubChem CID 164676 (Phenyl 2,2,2-trifluoroethyl sulfide).[1] Link[1]
Executive Summary: The Strategic Value of the SCH₂CF₃ Moiety
The Pharmacological & Physicochemical Imperative of the 2,2,2-Trifluoroethylthio (SCH₂CF₃) Moiety
Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
In the optimization of lead compounds, the (2,2,2-trifluoroethyl)thio group (–SCH₂CF₃) represents a precision tool for modulating physicochemical properties without the drastic electronic perturbations associated with direct perfluoroalkylation.
Unlike the widely utilized trifluoromethylthio group (–SCF₃), which is strongly electron-withdrawing, the –SCH₂CF₃ moiety utilizes a methylene spacer to decouple the strong inductive effect of the CF₃ group from the sulfur atom. This structural nuance allows medicinal chemists to:
-
Enhance Lipophilicity: Significantly increase LogP to improve membrane permeability.
-
Fine-Tune Electronics: Maintain the nucleophilicity of the sulfur atom (or the electron density of the attached scaffold) better than –SCF₃, while still preventing the rapid metabolic degradation seen with non-fluorinated alkyl sulfides (–SCH₂CH₃).
-
Block Metabolism: The terminal CF₃ group effectively blocks
-oxidation, a common clearance pathway for ethyl and propyl chains.
This guide details the physicochemical profile, pharmacological impact, and synthetic accessibility of this moiety, providing a roadmap for its integration into drug discovery programs.
Physicochemical Profile & SAR Logic
The –SCH₂CF₃ group acts as a "lipophilic anchor" with unique electronic properties. Understanding its position relative to common bioisosteres is critical for Rational Drug Design (RDD).
Lipophilicity and Electronic Parameters
The introduction of fluorine atoms drastically alters the lipophilicity (
| Substituent | Hansch | Hammett | Field Effect ( | Resonance ( |
| –SCH₃ | 0.61 | 0.00 | 0.20 | -0.20 |
| –SCH₂CH₃ | 1.07 | -0.03 | 0.20 | -0.23 |
| –SCH₂CF₃ | ~1.6 - 1.8 * | 0.15 (Est.) | High | Low |
| –SCF₃ | 1.44 | 0.50 | 0.38 | 0.12 |
| –OCF₃ | 1.04 | 0.35 | 0.38 | -0.03 |
-
Lipophilicity (
): The –SCH₂CF₃ group is highly lipophilic, often exceeding the –SCF₃ group due to the additional methylene unit, which adds volume and hydrophobicity. This makes it an aggressive tool for pushing compounds into hydrophobic pockets or crossing the Blood-Brain Barrier (BBB). -
Electronic Modulation: While –SCF₃ is a strong electron-withdrawing group (EWG) comparable to –CF₃, the methylene spacer in –SCH₂CF₃ mitigates this pull. The sulfur atom retains more electron density, allowing it to participate in specific interactions (e.g., metal coordination, hydrogen bond accepting) that –SCF₃ cannot.
Structural Conformation (The Gauche Effect)
The –SCH₂CF₃ moiety exhibits a preference for the gauche conformation due to the stereoelectronic interaction between the sulfur lone pair and the C–F
Pharmacological Significance & Metabolic Stability[1][2]
The primary utility of the –SCH₂CF₃ group lies in its ability to block metabolic soft spots while maintaining steric bulk similar to a propyl or ethyl group.
Metabolic Blockade
In aliphatic side chains (e.g., –SCH₂CH₃), the terminal methyl group is prone to CYP450-mediated
-
Mechanism: The C–F bond strength (approx. 116 kcal/mol) renders the terminal position inert to oxidative attack.
-
S-Oxidation: The sulfur atom remains susceptible to S-oxidation (forming sulfoxides –SO– and sulfones –SO₂–). However, the inductive withdrawal of the adjacent CF₃ group (
effect) reduces the electron density on the sulfur compared to a standard alkyl sulfide, potentially slowing the rate of S-oxidation by electrophilic oxidants (e.g., Flavin-containing monooxygenases).
Case Study: Polythiazide
Polythiazide is a classic thiazide diuretic that leverages the –SCH₂CF₃ moiety.
-
Structure: Contains a 2,2,2-trifluoroethylthiomethyl side chain at the C3 position.[1]
-
Role: The lipophilic –SCH₂CF₃ tail anchors the molecule in the hydrophobic pocket of the Na⁺/Cl⁻ cotransporter (NCC). The fluorination prevents rapid metabolic degradation of the side chain, extending the half-life and duration of action compared to non-fluorinated analogs.
Figure 1: Comparative metabolic pathways of ethylthio vs. trifluoroethylthio moieties. The CF₃ group completely shuts down terminal oxidation.
Synthetic Methodologies
Introducing the –SCH₂CF₃ group requires specific reagents due to the lower nucleophilicity of trifluoroethanethiol compared to non-fluorinated thiols.
Strategic Approaches
-
Nucleophilic Substitution (S_N2): Reaction of a thiol (Ar-SH) with a trifluoroethyl electrophile.
-
Reagent: 2,2,2-Trifluoroethyl triflate (CF₃CH₂OTf) or iodide (CF₃CH₂I).
-
Pros: High yields, mild conditions.[2]
-
Cons: Trifluoroethyl triflate is highly reactive and requires careful handling.
-
-
Transition Metal Catalysis (Goldberg-Ullmann): Coupling of an aryl halide (Ar-I/Br) with a trifluoroethylthiol source.[3]
Experimental Protocol: Copper-Catalyzed Trifluoroethylthiolation
Standard protocol for introducing –SCH₂CF₃ into an aryl iodide.
Reagents:
-
Aryl Iodide (1.0 equiv)
-
2,2,2-Trifluoroethyl thioacetate (1.2 equiv) (Precursor to the thiol)
-
CuI (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Solvent: Toluene or DMF (degassed)
Step-by-Step Workflow:
-
Setup: In a glovebox or under argon, charge a sealed tube with Aryl Iodide (1.0 mmol), CuI (19 mg, 0.1 mmol), Phenanthroline (36 mg, 0.2 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).
-
Addition: Add Toluene (3 mL) followed by 2,2,2-Trifluoroethyl thioacetate (1.2 mmol).
-
Reaction: Seal the tube and heat to 110°C for 12–24 hours. Note: The base hydrolyzes the thioacetate in situ to generate the active thiolate species.
-
Workup: Cool to RT, dilute with EtOAc, filter through a pad of Celite. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Figure 2: Catalytic cycle for the synthesis of Aryl-SCH₂CF₃ derivatives via modified Ullmann coupling.
Experimental Validation: Metabolic Stability Assay
To confirm the utility of the moiety in a drug candidate, a comparative microsomal stability assay is required.
Protocol:
-
Test Compounds: Prepare 10 mM DMSO stocks of the –SCH₂CF₃ analog and its non-fluorinated –SCH₂CH₃ parent.
-
Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate compound (1 µM final) with microsomes for 5 min at 37°C. Initiate reaction with NADPH-regenerating system.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing Internal Standard.
-
Analysis: LC-MS/MS. Monitor disappearance of parent and appearance of +16 Da (Sulfoxide) and +32 Da (Sulfone) peaks.
-
Success Criteria: The –SCH₂CF₃ analog should show a significantly reduced intrinsic clearance (
) compared to the ethyl analog, specifically lacking metabolites corresponding to terminal hydroxylation.
References
-
FDA-Approved Trifluoromethyl Group-Containing Drugs. MDPI. Available at: [Link]
-
Metal-Free Electrophilic Trifluoroethylthiolation with NaSO2CH2CF3. ACS Publications. Available at: [Link]
-
Synthesis of aryl 2,2,2-trifluoroethyl sulfides. ResearchGate. Available at: [Link]
-
Polythiazide Structure and Pharmacology. PubChem. Available at: [Link][4]
-
Hansch–Leo lipophilicity parameters of fluorinated groups. ResearchGate. Available at: [Link]
Sources
Methodological & Application
High-Efficiency Protocol: Copper-Catalyzed Trifluoroethylthiolation of Aryl Iodides
Introduction & Strategic Rationale
The introduction of the 2,2,2-trifluoroethylthio (–SCH₂CF₃) moiety into aromatic scaffolds is a highly sought-after transformation in medicinal chemistry and agrochemical development. The group significantly enhances a molecule's lipophilicity while providing robust metabolic stability against cytochrome P450 oxidation.
Historically, the installation of this group required complex, multi-component reactions utilizing gaseous 1,1,1-trifluoro-2-iodoethane and elemental sulfur, which complicated scale-up and required aggressive reducing agents like NaBH₄[1]. To circumvent the handling of volatile and malodorous thiols (e.g., 2,2,2-trifluoroethanethiol, bp = 36.5 °C), modern synthetic logic has shifted toward the use of stable, liquid precursors. The protocol detailed in this application note utilizes 2,2,2-trifluoroethyl thioacetate (bp = 115 °C) in a highly efficient, atom-economical Goldberg-Ullmann-type C–S coupling[2].
Mechanistic Causality & Reaction Design
The elegance of this protocol lies in the multifunctional role of benzylamine , which serves simultaneously as the solvent, base, and activating ligand[2].
-
In Situ Thiolate Generation: Benzylamine acts as a nucleophile to undergo aminolysis with 2,2,2-trifluoroethyl thioacetate, liberating the active trifluoroethanethiolate anion in situ and generating N-benzylacetamide as a benign byproduct.
-
Catalyst Activation: Benzylamine coordinates with the Copper(I) bromide (CuBr) precatalyst, forming a soluble, electron-rich LₙCu(I) complex that lowers the activation energy for the oxidative addition of the aryl iodide.
-
Chemoselectivity: The reaction is highly specific to aryl iodides. Aryl bromides fail to undergo oxidative addition under these conditions, allowing for orthogonal functionalization in di-halogenated substrates[2].
Figure 1: Cu(I)/Cu(III) catalytic cycle for the trifluoroethylthiolation of aryl iodides.
Quantitative Optimization Data
The choice of catalyst and halogen heavily dictates the success of the transformation. As shown in the optimization data below, CuBr is the optimal catalyst, and the reaction is strictly selective for aryl iodides over aryl bromides[2].
Table 1: Optimization of Reaction Conditions for Phenyl 2,2,2-Trifluoroethyl Sulfide
| Aryl Halide Substrate | Catalyst (5 mol%) | Thioacetate (Equiv) | Isolated Yield (%) |
| Iodobenzene | Cu powder | 1.2 | 83 |
| Bromobenzene | CuBr | 1.2 | 0 (No Reaction) |
| Iodobenzene | CuBr | 2.0 | 86 |
| Iodobenzene | CuBr | 1.2 | >80 (Optimal) |
Note: All reactions performed in benzylamine (3.0 equiv relative to aryl halide) at 110 °C for 6 hours.
Experimental Methodology
This protocol is designed for a 5.0 mmol scale but can be linearly scaled for multi-gram synthesis.
Reagents & Materials
-
Aryl Iodide: 5.0 mmol (1.0 equiv)
-
2,2,2-Trifluoroethyl thioacetate: 6.0 mmol (1.2 equiv)
-
Copper(I) bromide (CuBr): 0.25 mmol (5 mol%)
-
Benzylamine: 15.0 mmol (1.64 mL, 3.0 equiv)
-
Solvents: Ethyl acetate (EtOAc), 1M HCl (aq), Brine.
Step-by-Step Execution
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl iodide (5.0 mmol) and CuBr (35.8 mg, 0.25 mmol).
-
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.
-
Reagent Addition: Via syringe, inject benzylamine (1.64 mL, 15.0 mmol) followed by 2,2,2-trifluoroethyl thioacetate (6.0 mmol). The reaction mixture will immediately begin to form the active copper-thiolate complex, often indicated by a color change.
-
Thermal Activation: Replace the septum with a Teflon screw cap under positive inert gas flow. Transfer the sealed Schlenk tube to a pre-heated oil bath or heating block set to 110 °C. Stir vigorously for 6 hours.
-
Quenching & Workup: Remove the vessel from the heat and allow it to cool to room temperature. Dilute the crude mixture with EtOAc (30 mL).
-
Amine Removal: Transfer the organic layer to a separatory funnel and wash with 1M aqueous HCl (3 × 20 mL). Crucial Step: This acidic wash removes the excess benzylamine and partitions the highly polar N-benzylacetamide byproduct into the aqueous phase.
-
Drying & Concentration: Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/EtOAc gradient) to afford the pure aryl 2,2,2-trifluoroethyl sulfide.
Figure 2: Step-by-step experimental workflow for trifluoroethylthiolation.
Self-Validating System & Troubleshooting
To ensure the protocol is functioning as a self-validating system, researchers should monitor the following analytical checkpoints:
-
TLC Tracking: The disappearance of the UV-active aryl iodide starting material is the primary indicator of conversion. The product typically runs slightly more non-polar (higher R_f) than the starting aryl iodide in hexanes.
-
GC-MS Verification: The successful coupling will yield a molecular ion peak [M]⁺ that is exactly +115 Da heavier than the corresponding aryl radical [Ar]⁺.
-
NMR Signatures: Successful installation is unequivocally confirmed by ¹⁹F NMR, which will display a characteristic triplet around -66.0 ppm (depending on the electronic nature of the aryl ring), and a ¹H NMR quartet around 3.40–3.60 ppm corresponding to the methylene protons splitting with the adjacent CF₃ group.
References
- Synthesis of aryl 2,2,2-trifluoroethyl sulfides - Journal of Fluorine Chemistry -
- Copper-Catalyzed 2,2,2-Trifluoroethylthiolation of Aryl Halides - The Journal of Organic Chemistry -
Sources
Application Note: Nucleophilic Substitution of 2,2,2-Trifluoroethyl Triflate with Thiophenol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide
Executive Summary
The incorporation of the 2,2,2-trifluoroethylthio moiety (-S-CH₂CF₃) is a highly valued structural modification in medicinal chemistry and agrochemical development. This functional group significantly enhances a molecule's lipophilicity, metabolic stability, and target binding affinity. This application note details a robust, high-yielding protocol for the synthesis of phenyl 2,2,2-trifluoroethyl sulfide via the direct nucleophilic substitution (Sₙ2) of 2,2,2-trifluoroethyl trifluoromethanesulfonate (TFE-OTf) with thiophenol.
Mechanistic Rationale & Experimental Design
Overcoming Kinetic Barriers in Fluoroalkylation
The introduction of a 2,2,2-trifluoroethyl group via direct nucleophilic substitution is notoriously challenging when using standard alkyl halides (e.g., 2,2,2-trifluoroethyl bromide or chloride). The strong electron-withdrawing inductive effect of the adjacent -CF₃ group severely destabilizes the electron-rich Sₙ2 transition state, rendering standard leaving groups kinetically inert[1].
To overcome this activation energy barrier, 2,2,2-trifluoroethyl trifluoromethanesulfonate (TFE-OTf) is utilized. The triflate anion (-OTf) is an exceptional leaving group due to the extreme delocalization of its negative charge over three highly electronegative oxygen atoms and the strongly electron-withdrawing -CF₃ core. This superior leaving group ability fully compensates for the deactivated nature of the electrophilic carbon, allowing the reaction to proceed smoothly under mild conditions[2].
Reagent and Solvent Selection
-
Nucleophile: Thiophenol is a "soft," highly polarizable nucleophile. Upon deprotonation, the resulting thiophenolate anion exhibits immense nucleophilicity, making it an ideal partner for the Sₙ2 displacement of the triflate group[3].
-
Base: Potassium carbonate (K₂CO₃) is selected as a mild, heterogeneous base. It is sufficiently basic to quantitatively deprotonate thiophenol (pKₐ ~6.0) without inducing unwanted side reactions or degrading the electrophile[2].
-
Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are the optimal polar aprotic solvents. They maximize the nucleophilicity of the thiophenolate anion by leaving it poorly solvated (naked anion effect) while effectively coordinating the potassium counterion[2].
Figure 1: Mechanistic pathway of the SN2 S-trifluoroethylation reaction.
Materials and Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role |
| Thiophenol | 110.18 | 1.0 eq | 1.10 g (1.02 mL) | Nucleophile |
| 2,2,2-Trifluoroethyl triflate | 232.13 | 1.2 eq | 2.79 g (1.70 mL) | Electrophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 eq | 2.07 g | Base |
| Acetonitrile (Anhydrous) | 41.05 | N/A | 20 mL | Solvent |
Safety Note: TFE-OTf is a potent alkylating agent. Handle exclusively inside a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles). Thiophenol possesses a highly noxious odor; all glassware contacting thiophenol should be bleached prior to removal from the fume hood.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, ensuring that intermediate states dictate the progression of the workflow.
Step 1: System Preparation and Deprotonation
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of inert gas (Argon or Nitrogen).
-
Add anhydrous K₂CO₃ (2.07 g, 15.0 mmol) to the flask, followed by anhydrous Acetonitrile (20 mL).
-
Inject thiophenol (1.02 mL, 10.0 mmol) into the suspension via syringe. Causality: Stirring the mixture at room temperature for 15 minutes allows the heterogeneous base to quantitatively deprotonate the thiophenol, generating the active red/orange-tinted thiophenolate solution before the electrophile is introduced.
Step 2: Electrophile Addition 4. Cool the reaction flask to 0 °C using an ice-water bath. 5. Add 2,2,2-trifluoroethyl triflate (1.70 mL, 12.0 mmol) dropwise over 5 minutes. Causality: Although the reaction can proceed at room temperature, initial cooling controls the exothermic Sₙ2 reaction, preventing localized heating that could lead to solvent degradation or trace side reactions[2].
Step 3: Reaction Execution 6. Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). 7. Stir vigorously for 2 to 4 hours.
Step 4: Workup and Phase Separation 8. Dilute the reaction mixture with Ethyl Acetate (30 mL) and quench by adding distilled water (30 mL). Causality: The addition of water immediately halts the reaction. It dissolves the inorganic salts (K₂CO₃, KOTf) and partitions the polar acetonitrile into the aqueous phase, effectively isolating the highly lipophilic thioether product in the organic layer. 9. Transfer to a separatory funnel and collect the organic layer. Extract the aqueous layer with an additional portion of Ethyl Acetate (20 mL). 10. Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 5: Purification 11. Purify the crude residue via flash column chromatography (Silica gel, 100% Hexanes) to yield pure phenyl 2,2,2-trifluoroethyl sulfide as a clear oil.
Figure 2: Step-by-step experimental workflow for S-trifluoroethylation.
Reaction Monitoring & Troubleshooting
-
TLC Monitoring: The reaction progress can be easily tracked using Thin Layer Chromatography (TLC) with 100% Hexanes as the eluent. Thiophenol is highly UV-active but will streak slightly due to its polarity. The product, phenyl 2,2,2-trifluoroethyl sulfide, is highly non-polar and will migrate rapidly (R_f ~ 0.8) as a distinct, UV-active spot.
-
Stalled Reactions: If TLC indicates unreacted thiophenol after 4 hours, the K₂CO₃ may have absorbed atmospheric moisture, reducing its basicity. Add an additional 0.5 eq of K₂CO₃ and 0.2 eq of TFE-OTf, and stir for another hour.
-
Downstream Applications: The resulting thioether can be readily oxidized to a sulfoxide or sulfone, or subjected to anodic methoxylation to yield α-methoxylated products for further synthetic elaboration[4].
Quantitative Data & Yields
The following table summarizes the expected yields based on varying the base and solvent conditions during protocol optimization.
| Solvent | Base | Temperature | Time | Isolated Yield (%) |
| Acetonitrile | K₂CO₃ | Room Temp | 2 h | 92 - 95% |
| DMF | Cs₂CO₃ | Room Temp | 1.5 h | 96% |
| THF | NaH | 0 °C to RT | 3 h | 85% |
| Dichloromethane | Triethylamine | Reflux | 12 h | < 40% (Poor Base Strength) |
Note: While DMF/Cs₂CO₃ provides slightly faster kinetics, Acetonitrile/K₂CO₃ is preferred for standard laboratory operations due to easier aqueous workup and lower reagent cost.
References
- BenchChem.
- ResearchGate. "Pd-catalyzed Suzuki–Miyaura cross-coupling of [Ph2SR][OTf] with arylboronic acids".
- ResearchGate. "On the Use of Polyelectrolytes and Polymediators in Organic Electrosynthesis".
- Ambeed.
Sources
Oxidation of 2,2,2-trifluoroethyl phenyl sulfide to sulfoxide and sulfone
Application Note: Controlled Oxidation Strategies for 2,2,2-Trifluoroethyl Phenyl Sulfide
Introduction & Chemical Context
The incorporation of fluorinated motifs, such as the 2,2,2-trifluoroethyl group (
Unlike non-fluorinated alkyl sulfides (e.g., thioanisole), 2,2,2-trifluoroethyl phenyl sulfide possesses a sulfur atom with significantly reduced nucleophilicity. The inductive effect (
-
The Challenge: Standard oxidation protocols often yield sluggish conversion or uncontrolled mixtures of sulfoxide and sulfone.
-
The Solution: This guide provides two distinct, self-validating protocols:
-
Stoichiometric mCPBA Oxidation for selective Sulfoxide synthesis.
-
Oxone® Mediated Oxidation for exhaustive Sulfone synthesis.
-
Reaction Mechanism & Pathway
The oxidation proceeds via nucleophilic attack of the sulfur lone pair onto the electrophilic oxygen of the oxidant.
-
Step 1 (
): Formation of the Sulfoxide. This creates a chiral center at sulfur. The methylene protons ( ) become diastereotopic. -
Step 2 (
): Formation of the Sulfone. This step is typically slower ( ) for electrophilic oxidants. However, in electron-deficient sulfides, the difference between and can narrow, requiring strict stoichiometric control to avoid over-oxidation.
Figure 1: Stepwise oxidation pathway. Note that the electron-withdrawing CF3 group reduces the rate of both k1 and k2 compared to non-fluorinated analogs.
Protocol A: Selective Synthesis of the Sulfoxide
Target: ((2,2,2-Trifluoroethyl)sulfinyl)benzene
Reagent: meta-Chloroperoxybenzoic acid (mCPBA)
Rationale: mCPBA is preferred over
Materials
-
Substrate: 2,2,2-trifluoroethyl phenyl sulfide (1.0 equiv)
-
Oxidant: mCPBA (
77% purity, commercially available) (1.05 equiv) -
Solvent: Dichloromethane (DCM), anhydrous
-
Quench: Sat. aq.
(Sodium thiosulfate) and Sat. aq.
Step-by-Step Procedure
-
Dissolution: Dissolve the sulfide (e.g., 1.0 mmol) in DCM (10 mL, 0.1 M) in a round-bottom flask.
-
Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Note: While 0 °C is standard for alkyl sulfides, -78 °C is recommended here to maximize selectivity due to the deactivated nature of the substrate.
-
Addition: Dissolve mCPBA (1.05 equiv based on active oxygen content) in DCM (5 mL). Add this solution dropwise over 20 minutes.
-
Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours. Monitor by TLC (See Validation).
-
Quench: Once starting material is consumed, add sat. aq.
(10 mL) to destroy excess peroxide, followed by sat. aq. (10 mL) to neutralize the m-chlorobenzoic acid byproduct. -
Workup: Extract with DCM (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Exhaustive Synthesis of the Sulfone
Target: ((2,2,2-Trifluoroethyl)sulfonyl)benzene
Reagent: Oxone® (Potassium peroxymonosulfate)
Rationale: Oxone is a robust, water-soluble oxidant capable of driving the sluggish second oxidation step (sulfoxide
Materials
-
Substrate: 2,2,2-trifluoroethyl phenyl sulfide (1.0 equiv)
-
Oxidant: Oxone® (2.5 equiv)
-
Solvent: MeOH :
(1:1 mixture)
Step-by-Step Procedure
-
Preparation: Dissolve the sulfide (1.0 mmol) in MeOH (5 mL).
-
Oxidant Slurry: Dissolve/suspend Oxone (2.5 mmol) in water (5 mL).
-
Addition: Add the Oxone slurry to the sulfide solution at Room Temperature (RT). The reaction is often exothermic; a water bath can be used to maintain RT.
-
Reaction: Stir vigorously at RT for 4–12 hours.
-
Optimization: If conversion is incomplete after 12h (due to
deactivation), heat to 50 °C.
-
-
Filtration: Filter off the precipitated potassium salts.
-
Workup: Dilute the filtrate with water (20 mL) and extract with EtOAc (
mL). -
Purification: Recrystallization (usually from EtOH/Hexanes) or silica plug filtration.
Experimental Validation & Data Analysis
The following data points serve as "Checkpoints" to validate the reaction progress.
Checkpoint 1: TLC Monitoring
-
Mobile Phase: 20% EtOAc in Hexanes.
-
Order of Elution (
): Sulfide (High) > Sulfone (Medium) > Sulfoxide (Low). -
Note: Sulfoxides are highly polar and often streak on silica.
Checkpoint 2: NMR Spectroscopy (Diagnostic Signals)
The methylene protons (
| Compound | Oxidation State | 1H NMR ( | 19F NMR ( |
| Sulfide | S(II) | ||
| Sulfoxide | S(IV) | ||
| Sulfone | S(VI) |
*Critical Feature: In the sulfoxide, the sulfur is a chiral center. The adjacent
Checkpoint 3: Workflow Visualization
Figure 2: Workup and decision logic for product isolation.
Safety & Troubleshooting
-
Peroxide Warning: mCPBA is shock-sensitive in high concentrations. Never distill reaction mixtures containing peroxides. Always test for active peroxides (starch-iodide paper) before concentrating.
-
Over-oxidation: If the Sulfoxide protocol yields Sulfone, lower the temperature to -78 °C and ensure strictly 1.0 equiv of mCPBA is used. Add the oxidant slowly.[1][2][3][4]
-
Sluggish Reaction: If the Sulfone synthesis stalls, add a catalytic amount of Sodium Tungstate (
) if using , or simply switch to the Oxone protocol with mild heating (50 °C).
References
-
Organic Chemistry Portal. "Oxidation of Sulfides to Sulfoxides and Sulfones." Organic Chemistry Portal. [Link]
-
McCarthy, J. R., et al. "Fluoromethyl Phenyl Sulfone." Organic Syntheses, Coll. Vol. 9, p.446 (1998); Vol. 72, p.209 (1995). (Describes Oxone/mCPBA oxidation of fluorinated sulfides). [Link]
-
Menczinger, B., et al. "Synthesis of aryl 2,2,2-trifluoroethyl sulfides." Journal of Fluorine Chemistry, Vol. 233, 109486, 2020. [Link][4][5]
-
Procter, D. J. "The synthesis of sulfoxides." Chemical Society Reviews, 2000. (General review on selectivity). [Link]
Sources
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Efficient oxidation of sulfides to sulfoxides catalyzed by heterogeneous Zr-containing polyoxometalate grafted on graphene oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
Using 2,2,2-trifluoroethyl phenyl sulfide as a fluorinated building block
Application Note: 2,2,2-Trifluoroethyl Phenyl Sulfide as a Fluorinated Building Block
Introduction: The Strategic Value of the Trifluoroethyl Group
In modern drug discovery, the 2,2,2-trifluoroethyl group (
2,2,2-Trifluoroethyl phenyl sulfide (PhSCH
Chemical Properties & Handling
| Property | Data |
| Chemical Formula | |
| Molecular Weight | 192.20 g/mol |
| Physical State | Colorless to pale yellow liquid (or low-melting solid) |
| Boiling Point | ~180–185 °C (at 760 mmHg) |
| Solubility | Soluble in organic solvents (DCM, THF, Et |
| Stability | Stable under standard laboratory conditions. Oxidizes to sulfoxide/sulfone upon exposure to strong oxidants. |
| Safety | Irritant. Handle in a fume hood. Avoid contact with strong oxidants. |
Synthesis of the Reagent
While 2,2,2-trifluoroethyl phenyl sulfide is commercially available, in-house preparation is often more cost-effective for gram-scale applications. The standard protocol involves the nucleophilic alkylation of thiophenol.
Protocol A: Nucleophilic Substitution with 2,2,2-Trifluoroethyl Iodide
Principle: The thiophenolate anion is a soft, potent nucleophile that displaces iodide from 2,2,2-trifluoroethyl iodide. Note that electrophilic attack at the trifluoroethyl carbon is slower than with non-fluorinated alkyl halides due to the electron-withdrawing effect of the
Materials:
-
Thiophenol (
): 1.0 equiv -
2,2,2-Trifluoroethyl iodide (
): 1.2 equiv -
Potassium Carbonate (
): 2.0 equiv -
Solvent: DMF (N,N-Dimethylformamide) or Acetone
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Dissolution: Dissolve thiophenol (10 mmol, 1.10 g) in anhydrous DMF (20 mL).
-
Deprotonation: Add anhydrous
(20 mmol, 2.76 g) in one portion. Stir at room temperature for 15 minutes to generate the thiophenolate anion. -
Alkylation: Add 2,2,2-trifluoroethyl iodide (12 mmol, 2.52 g) dropwise via syringe.
-
Reaction: Heat the mixture to 60–70 °C for 4–6 hours. Note: Heating is required to overcome the sluggish reactivity of the fluorinated electrophile.
-
Workup: Cool to room temperature. Pour the mixture into water (100 mL) and extract with diethyl ether (
mL). -
Purification: Wash the combined organics with brine, dry over
, filter, and concentrate in vacuo. Purify by flash column chromatography (Hexanes/EtOAc 95:5) to yield the pure sulfide.
Key Applications & Protocols
Workflow Overview
The sulfide itself is rarely the final product. It is typically oxidized to the Sulfoxide (for Pummerer chemistry) or the Sulfone (for Julia Olefination).
Figure 1: Synthetic divergence from the parent sulfide building block.
Application B: Synthesis of Trifluoromethyl Alkenes (Julia Olefination)
The oxidized derivative, 2,2,2-trifluoroethyl phenyl sulfone , is a critical reagent for synthesizing trifluoromethyl alkenes ($ \text{R}-\text{CH}=\text{C}(\text{CF}_3)\text{H} $). This motif is found in potent insecticides and enzyme inhibitors.
Protocol:
-
Oxidation to Sulfone:
-
Treat
with 2.5 equiv of mCPBA in DCM at 0 °C RT overnight. Wash with , dry, and concentrate.
-
-
Julia Olefination (Classical Two-Step):
-
Step 1 (Addition): Dissolve sulfone (1.0 equiv) in dry THF at -78 °C . Add n-BuLi or LDA (1.1 equiv) dropwise. The
-protons are acidic due to both the sulfone and the group. Stir for 30 min. -
Step 2 (Coupling): Add the aldehyde (
, 1.1 equiv). Stir at -78 °C for 1 h, then warm to RT. Quench with . Isolate the -hydroxy sulfone intermediate. -
Step 3 (Elimination): Acylate the hydroxyl group (Ac
O/Pyridine). Treat the -acetoxy sulfone with Na/Hg amalgam (classical) or (modern mild condition) to effect reductive elimination, yielding the trifluoromethyl alkene.
-
Note on Stereoselectivity: The classical Julia often gives mixtures of E/Z isomers, but the bulky
Application C: Pummerer Rearrangement (Alpha-Functionalization)
The sulfoxide (
Mechanism:
-
Acylation of sulfoxide oxygen by Acetic Anhydride (
). -
Elimination of Acetate to form the thionium ion intermediate:
. -
Re-attack of Acetate at the
-carbon.
Protocol:
-
Dissolve
(1 mmol) in Acetic Anhydride (3 mL). -
Add Sodium Acetate (1.5 equiv) as a buffer/nucleophile source.
-
Heat to 120 °C for 2–4 hours.
-
Remove excess
under vacuum. -
The product,
, can be hydrolyzed to the aldehyde ( ) equivalent or used for further nucleophilic substitutions.
Troubleshooting & Expert Tips
-
Acidity of Alpha-Protons: The
-protons in are less acidic than in non-fluorinated sulfides due to the repulsion between the lone pairs on Sulfur and Fluorine (anomeric effect considerations), but in the Sulfone, they are more acidic. Always oxidize to the sulfone if you need to generate a carbanion. -
Nucleophilic Attacks: Do not attempt
reactions on the trifluoroethyl group (e.g., trying to displace the -SPh group with another nucleophile). The group effectively blocks backside attack. -
Odor Control: Like all thiophenol derivatives, the starting material has a stench. Use bleach (sodium hypochlorite) to quench glassware and waste streams, oxidizing residual sulfide to odorless sulfoxide/sulfone.
References
-
Synthesis of Aryl Trifluoroethyl Sulfides: Menczinger, B., et al. "Synthesis of aryl 2,2,2-trifluoroethyl sulphides." Journal of Fluorine Chemistry, 2020. Link
-
Julia-Kocienski Olefination: Blakemore, P. R. "The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 2002. Link
-
Pummerer Rearrangement: Bur, S. K., & Padwa, A.[7] "The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds." Chemical Reviews, 2004. Link
-
General Fluorine Chemistry: Uneyama, K. "Organofluorine Chemistry."[1] Blackwell Publishing, 2006. (General reference for properties of trifluoroethyl groups).
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. Photocatalytic C(sp3) radical generation via C–H, C–C, and C–X bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Scalable Synthesis of S-(2,2,2-Trifluoroethyl)diphenylsulfonium Triflate
Executive Summary
The 2,2,2-trifluoroethyl group (
S-(2,2,2-Trifluoroethyl)diphenylsulfonium triflate (1) has emerged as a superior electrophilic trifluoroethylating reagent and a precursor for trifluoromethyl carbenes. This Application Note details a robust, field-proven protocol for synthesizing this salt directly from diphenyl sulfide and 2,2,2-trifluoroethyl triflate . Unlike conventional alkylations, this process requires specific high-temperature conditions to overcome the kinetic barrier imposed by the fluorinated substrate.
Reaction Mechanism & Critical Design Parameters
The Challenge of Trifluoroethylation
In standard
The Solution: High-Energy Alkylation
To force the alkylation of diphenyl sulfide (
-
Stoichiometry: We employ a 5-fold excess of diphenyl sulfide .
-
Reasoning: Diphenyl sulfide acts as both the nucleophile and the solvent. Its high boiling point (296 °C) allows the reaction to proceed in the liquid phase without added solvents that might degrade at 150 °C or interfere with the precipitation workup.
-
Cost-Benefit: While
is used in excess, it is inexpensive compared to the fluorinated triflate. The excess ensures complete consumption of the limiting, high-value triflate reagent.
-
Reaction Scheme
Experimental Protocol
Materials & Reagents[1][3][4][5][6][7][8]
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Amount (Example) | Role |
| 2,2,2-Trifluoroethyl triflate | 232.11 | 1.0 | 4.64 g (20 mmol) | Electrophile (Limiting) |
| Diphenyl sulfide | 186.27 | 5.0 | 18.6 g (100 mmol) | Nucleophile / Solvent |
| Diethyl ether | 74.12 | N/A | ~100 mL | Workup / Precipitation |
Safety Warning:
-
Triflates: Potent alkylating agents. Handle in a fume hood.
-
Pressure: Heating a volatile reagent (triflate bp ~90°C) to 150°C generates significant internal pressure. Use a certified heavy-wall pressure vial or sealed tube.
-
Sulfide: Diphenyl sulfide has a disagreeable odor. Bleach can be used to neutralize spills.
Step-by-Step Procedure
-
Preparation:
-
Dry a 50 mL heavy-wall pressure tube (e.g., Ace Glass or similar) in an oven.
-
Flush with Nitrogen (
) or Argon.
-
-
Charging:
-
Add Diphenyl sulfide (18.6 g, 100 mmol) to the tube.
-
Add 2,2,2-Trifluoroethyl triflate (4.64 g, 20 mmol) directly to the sulfide.
-
Note: No additional solvent is added. The mixture will be a homogeneous liquid.
-
-
Reaction:
-
Seal the tube tightly (Teflon bushing).
-
Place in a pre-heated oil bath or safety shield-equipped heating block at 150 °C .
-
Stir magnetically at a medium speed.
-
Incubate for 30 hours .
-
Visual Check: The mixture typically remains a single phase or darkens slightly.
-
-
Workup & Isolation:
-
Remove the tube from heat and allow it to cool to room temperature (RT).
-
Critical Step: Add Diethyl ether (
, ~10 mL) directly to the reaction mixture while stirring. -
The sulfonium salt is insoluble in ether and will precipitate as a white or off-white solid. The excess diphenyl sulfide remains dissolved in the ether.
-
Filter the solid using a sintered glass funnel (or Buchner funnel).
-
Wash the filter cake copiously with dry diethyl ether (
mL) to remove all traces of diphenyl sulfide.
-
-
Drying:
-
Dry the solid under high vacuum (0.1 mmHg) for 4 hours to remove residual ether.
-
Expected Results
-
Appearance: White crystalline solid.
-
Stability: The salt is bench-stable but should be stored in a desiccator to prevent moisture absorption (hygroscopic nature of triflates).
Analytical Characterization
Confirm the identity of the product using NMR spectroscopy. The diagnostic shifts are the methylene protons adjacent to the
| Nucleus | Shift ( | Multiplicity | Coupling ( | Assignment |
| 8.36 | Doublet (d) | 7.6 | Ortho-ArH | |
| 7.95 – 7.89 | Multiplet (m) | - | Para-ArH | |
| 7.87 – 7.79 | Multiplet (m) | - | Meta-ArH | |
| 5.74 | Quartet (q) | 8.8 | S-C | |
| -61.26 | Triplet (t) | 8.8 | -C | |
| -78.98 | Singlet (s) | - | Triflate anion ( |
(Solvent: Acetone-
Process Workflow Diagram
The following diagram illustrates the logical flow of the synthesis, highlighting the critical decision points and safety barriers.
Figure 1: Workflow for the synthesis of S-(2,2,2-trifluoroethyl)diphenylsulfonium triflate. Note the critical heating step requiring a pressure vessel.
Applications in Synthesis
Once synthesized, S-(2,2,2-trifluoroethyl)diphenylsulfonium triflate serves as a versatile reagent for transferring the trifluoroethyl group or generating trifluoromethyl carbenes.[6]
Key Transformations
-
Aziridination: Reaction with imines to form trifluoromethylated aziridines.
-
Cyclopropanation: Reaction with electron-deficient alkenes to form
-cyclopropanes. -
Epoxidation: Reaction with aldehydes/ketones (Johnson-Corey-Chaykovsky type) to form
-epoxides.[7]
Application Protocol: General Aziridination
-
Reagents: Sulfonium Salt (1.0 equiv), Imine (2.0 equiv), TBAF (1.5 equiv, desilylating/activating agent).
-
Conditions: DCM, Room Temperature, 1 hour.
-
Mechanism: Fluoride triggers the formation of the ylide/carbene equivalent which attacks the electrophile.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete reaction due to insufficient heat. | Ensure internal temperature reaches 150°C. Check oil bath calibration. |
| Oily Product | Residual Diphenyl Sulfide. | Triturate vigorously with more diethyl ether. The salt must be a solid. |
| Brown/Black Color | Thermal decomposition. | Limit reaction time to 30h. Ensure inert atmosphere ( |
| Glassware Failure | Pressure limit exceeded. | Use only rated pressure tubes (e.g., Ace Glass #15). Do not use standard round-bottom flasks. |
References
-
Primary Protocol Source: Zhang, J.; et al. "Diastereoselective Synthesis of CF3-Containing Vicinal Diamines via a One-Pot Reaction of S-(2,2,2-Trifluoroethyl)diphenylsulfonium Triflate." The Journal of Organic Chemistry, 2017 , 82(15), 8179–8185. [Link]
-
Review on Sulfonium Salts: Wang, H.; et al. "An Overview of 2,2,2-Trifluoroethyl Sulfonium Salts: Preparation and Synthetic Applications."[8] Advanced Synthesis & Catalysis, 2021 , 363(5), 1178-1202. [Link]
-
Mechanistic Insight (Phosphonium Analog): Hanamoto, T.; et al. "Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate." European Journal of Organic Chemistry, 2003 , 2003(21), 4279-4285. [Link]
Sources
Application Note: Late-Stage Trifluoroethylthiolation (-SCH₂CF₃) of Pharmaceutical Scaffolds
Introduction & Strategic Rationale
The incorporation of fluorine-containing functional groups is a cornerstone strategy in modern drug discovery. While the trifluoromethylthio (-SCF₃) group has been extensively studied, the trifluoroethylthio (-SCH₂CF₃) group has emerged as a highly privileged motif in pharmaceutical and agrochemical design (e.g., Polythiazide, acaricide Ia-135).
Why choose -SCH₂CF₃ over -SCF₃?
-
Conformational Flexibility: The methylene (-CH₂-) spacer introduces a degree of rotational freedom, allowing the fluorinated moiety to better navigate and occupy lipophilic binding pockets.
-
Electronic Tuning: The spacer attenuates the strong electron-withdrawing nature of the CF₃ group, preventing excessive deactivation of the parent aromatic scaffold.
-
Metabolic Stability & Lipophilicity: It effectively blocks metabolic oxidation hotspots while finely tuning the partition coefficient (LogP), often resulting in superior pharmacokinetic profiles.
Historically, introducing the -SCH₂CF₃ group required early-stage building blocks. However, recent advancements in Late-Stage Functionalization (LSF) allow medicinal chemists to directly install this moiety onto complex, pre-formed scaffolds. This guide details the mechanistic rationale and self-validating protocols for the two primary LSF strategies: metal-free electrophilic thiolation and transition-metal-catalyzed cross-coupling.
Mechanistic Pathways & Reagent Selection
The choice of synthetic strategy depends entirely on the electronic nature of the target scaffold.
-
Route A (Metal-Free Electrophilic Thiolation): Best suited for electron-rich heteroarenes (e.g., indoles, pyrroles) and thiols. This relies on the bench-stable salt sodium trifluoroethanesulfinate (NaSO₂CH₂CF₃), which is activated and reduced in situ to form a highly reactive electrophilic sulfenium species [1].
-
Route B (Transition-Metal Catalyzed Radical/Cross-Coupling): Best suited for unactivated arenes, aryl halides, or arylboronic acids. This utilizes either pre-formed reagents like S-trifluoroethyl benzenesulfonothioate (PhSO₂SCH₂CF₃) [3] or multicomponent in situ generation using elemental sulfur and CF₃CH₂I [2].
Figure 1: Decision tree for selecting the appropriate late-stage trifluoroethylthiolation strategy based on scaffold electronics.
Quantitative Reagent & Scope Analysis
Table 1: Comparison of Trifluoroethylthiolating Reagents
| Reagent | Reaction Type | Stability / Handling | Cost-Effectiveness | Primary Substrate Scope |
| NaSO₂CH₂CF₃ | Electrophilic Precursor | High (Bench-stable solid) | Excellent | Electron-rich heteroarenes, thiols |
| PhSO₂SCH₂CF₃ | Electrophilic / Radical | High (Bench-stable solid) | Moderate | Arylboronic acids, enolates |
| S₈ + CF₃CH₂I | Multicomponent | N/A (In situ generation) | Good | Aryl halides (I, Br) |
Table 2: Representative Substrate Scope and Yields (NaSO₂CH₂CF₃ Protocol)
| Substrate | Target Product | Isolated Yield (%) | Reaction Time |
| Indole | 3-(2,2,2-Trifluoroethylthio)indole | 85% | 3 h |
| 1-Methylindole | 1-Methyl-3-(2,2,2-trifluoroethylthio)indole | 92% | 3 h |
| Pyrrole | 2-(2,2,2-Trifluoroethylthio)pyrrole | 71% | 3 h |
| Thiophenol | Phenyl(2,2,2-trifluoroethyl)sulfane | 88% | 10 h |
(Data aggregated from standardized LSF conditions at 85 °C in MeCN)
Experimental Protocols
Protocol A: Metal-Free Electrophilic Trifluoroethylthiolation of Indoles
This protocol leverages the deoxygenative reduction of sodium trifluoroethanesulfinate to functionalize the C3 position of indoles [1].
Mechanistic Causality: The sulfinate anion is inherently unreactive toward arenes. The addition of Trimethylsilyl chloride (TMSCl) silylates the sulfinate oxygen, weakening the S=O bond. Subsequent addition of diethyl phosphite, (EtO)₂P(O)H, acts as a chemoselective deoxygenating agent, stripping the oxygen to generate the highly electrophilic trifluoroethylsulfenium ion [CF₃CH₂S⁺], which rapidly undergoes Electrophilic Aromatic Substitution (SEAr) with the indole.
Figure 2: Mechanistic sequence of sulfinate activation, reduction, and subsequent SEAr on the indole core.
Step-by-Step Methodology:
-
Preparation: To an oven-dried 35 mL sealed tube equipped with a magnetic stir bar, add the indole substrate (0.2 mmol) and NaSO₂CH₂CF₃ (0.4 mmol, 2.0 equiv).
-
Solvation: Add anhydrous Acetonitrile (MeCN, 1.0 mL) under an inert argon atmosphere.
-
Activation: Inject TMSCl (0.4 mmol, 2.0 equiv) via syringe. Causality note: Immediate formation of a fine white precipitate (NaCl) indicates successful silylation of the sulfinate.
-
Reduction: Inject diethyl phosphite (0.6 mmol, 3.0 equiv) dropwise.
-
Reaction: Seal the tube and heat the mixture to 85 °C in an oil bath for 3 hours.
-
Quench & Extraction: Cool to room temperature. Quench with saturated aqueous NaHCO₃ (5 mL) to neutralize residual acids and organophosphorus byproducts. Extract with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Self-Validating System Checks:
-
TLC Monitoring: The introduction of the lipophilic -SCH₂CF₃ group significantly decreases the polarity of the molecule. The product spot will consistently exhibit a higher R_f value than the starting indole (visualized under 254 nm UV).
-
NMR Verification:
-
¹⁹F NMR: Look for a diagnostic triplet (or singlet if ¹H-decoupled) tightly clustered around -65.0 to -67.0 ppm .
-
¹H NMR: The methylene protons of the -SCH₂CF₃ group will appear as a highly characteristic quartet at ~3.30 ppm due to scalar coupling with the adjacent fluorine atoms (J ≈ 10 Hz).
-
Protocol B: Copper-Catalyzed Radical Thiolation of Arylboronic Acids
For unactivated scaffolds lacking nucleophilic character, radical cross-coupling using S-Trifluoroethyl Benzenesulfonothioate (PhSO₂SCH₂CF₃) is required [3].
Mechanistic Causality: Copper(II) acetate serves a dual catalytic role. It facilitates the transmetalation of the arylboronic acid and mediates a Single-Electron Transfer (SET) to cleave the S-SO₂ bond of the bench-stable thiosulfonate reagent [4]. This generates a transient Cu(III) intermediate that undergoes rapid reductive elimination to yield the thioether, bypassing the need for highly basic conditions.
Step-by-Step Methodology:
-
Preparation: In a Schlenk tube, combine the arylboronic acid (0.3 mmol), PhSO₂SCH₂CF₃ (0.45 mmol, 1.5 equiv), and Cu(OAc)₂ (10 mol%).
-
Solvation: Add anhydrous DMF (2.0 mL) under a nitrogen atmosphere.
-
Reaction: Stir the deep blue/green solution at room temperature for 12 hours. Causality note: A shift toward a darker, brownish hue indicates the active cycling of Cu(II)/Cu(I)/Cu(III) species.
-
Workup: Dilute with water (10 mL) and extract with diethyl ether (3 × 10 mL). Wash the organic layer thoroughly with water (to remove DMF) and brine, then dry over MgSO₄.
-
Purification: Concentrate and purify via silica gel chromatography. Validation: Similar to Protocol A, confirm the structure via the ¹H NMR quartet at ~3.30 ppm and the ¹⁹F NMR signal at ~-66 ppm.
References
-
Metal-Free Electrophilic Trifluoroethylthiolation with NaSO₂CH₂CF₃ Wang, R., Jiang, L., & Yi, W. The Journal of Organic Chemistry (2018). URL:[Link]
-
Copper-Catalyzed 2,2,2-Trifluoroethylthiolation of Aryl Halides Chen, S., Zhang, M., Liao, X., & Weng, Z. The Journal of Organic Chemistry (2016). URL:[Link]
-
Copper-catalyzed radical trifluoroethylthiolation of arylboronic acids with PhSO₂SCH₂CF₃ Dong, L., Liang, J., Chen, R., Xu, X., Shao, X., & Li, Z. Tetrahedron Letters (2022). URL:[Link]
-
Bench‐Stable Electrophilic Reagents for the Direct Di‐ and Trifluoroethylthiolation of Indoles Casasús, P., Mestre, J., Bernús, M., Castillón, S., & Boutureira, O. Advanced Synthesis & Catalysis (2023). URL:[Link]
Application Notes & Protocols: Radical Trifluoroethylation Using Phenyl Trifluoroethyl Sulfide Precursors
Introduction: The Strategic Value of the Trifluoroethyl Group
In the landscape of modern medicinal and agrochemical development, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design.[1] The 2,2,2-trifluoroethyl group (-CH₂CF₃), in particular, has emerged as a critical structural motif. It often serves as a bioisostere of the ethyl or ethoxy group, bringing with it a unique combination of steric and electronic properties.[2] The introduction of a -CH₂CF₃ group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[3][4]
Historically, the installation of this group has presented significant synthetic challenges. However, the advent of radical-mediated methodologies, particularly those powered by visible-light photoredox catalysis, has revolutionized the field.[5][6] These methods offer mild, efficient, and highly selective pathways for C-H and C-C bond functionalization. This guide focuses on the use of phenyl trifluoroethyl sulfide (PhSCH₂CF₃) and its derivatives as robust and versatile precursors for the generation of the trifluoroethyl radical (•CH₂CF₃), enabling the direct trifluoroethylation of a diverse range of organic substrates.
Theoretical Background: The Photoredox Catalytic Cycle
The conversion of a stable phenyl trifluoroethyl sulfide precursor into a highly reactive trifluoroethyl radical is most commonly achieved through a single-electron transfer (SET) event within a photoredox catalytic cycle. This process avoids the harsh conditions associated with traditional methods and allows for high functional group tolerance.
The General Mechanism:
-
Photoexcitation: A photocatalyst (PC), typically a ruthenium or iridium complex, absorbs energy from a visible light source (e.g., a blue LED) to reach an excited state (*PC) with enhanced redox potential.[6]
-
Radical Generation (Reductive Quenching Example): The excited photocatalyst (*PC) transfers an electron to the trifluoroethyl precursor (or a substrate, depending on the cycle). In the context of using an activated precursor like an S-(2,2,2-trifluoroethyl)diphenylsulfonium salt, the excited catalyst can reduce the salt, causing it to fragment into the desired •CH₂CF₃ radical, diphenyl sulfide, and the triflate anion.[7]
-
Substrate Addition: The highly reactive •CH₂CF₃ radical adds to the substrate, such as an electron-rich (hetero)arene, to form a radical intermediate.
-
Oxidation & Product Formation: The radical intermediate is oxidized by the now-oxidized photocatalyst (PC⁺), yielding the final trifluoroethylated product and regenerating the photocatalyst in its ground state, thereby closing the catalytic loop.
This catalytic cycle represents a powerful and sustainable approach to forming challenging C-CH₂CF₃ bonds under exceptionally mild conditions.
Sources
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. BJOC - Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Guide: High-Yield Synthesis of Aryl 2,2,2-Trifluoroethyl Sulfides
Executive Summary & Core Challenges
The 2,2,2-trifluoroethyl sulfide motif (
-
Volatility of Reagents: The primary building block, 2,2,2-trifluoroethanethiol (
), has a boiling point of 34–35°C , making it difficult to handle without significant loss or noxious exposure. -
Nucleophilicity Issues: The electron-withdrawing effect of the
group reduces the nucleophilicity of the sulfur atom compared to non-fluorinated alkyl thiols, often requiring higher reaction temperatures or specific catalysts. - -Fluorine Elimination: While less prone than difluoro-analogs, harsh basic conditions can still trigger elimination, leading to yield-destroying side products.
This guide prioritizes self-validating protocols that mitigate these risks, focusing on "odorless" surrogates and high-activity electrophiles.
Method Selection Matrix
Do not default to a single method. Select your protocol based on your available starting material and substrate sensitivity.
Detailed Protocols
Method A: Nucleophilic Substitution (For Aryl Thiols)
Best for: Simple substrates where the aryl thiol is commercially available.
Key Reagent: 2,2,2-Trifluoroethyl Triflate (
The triflate is a "powerhouse" electrophile that compensates for the reduced nucleophilicity of thiols, but it is expensive. For scale-up, the tosylate is preferred but requires higher temperatures.
Protocol (Triflate Route):
-
Preparation: Dissolve Ar-SH (1.0 equiv) in dry DMF or Acetonitrile.
-
Base: Add
(1.5 equiv). Cesium is critical here; the "cesium effect" improves solubility and reactivity of the thiolate. -
Addition: Cool to 0°C. Add 2,2,2-trifluoroethyl triflate (1.2 equiv) dropwise.
-
Reaction: Warm to RT. Reaction is usually complete in <2 hours.
-
Workup: Dilute with water, extract with EtOAc.
Critical Checkpoint: If using the Tosylate instead of Triflate, you must heat to 80–100°C. Ensure your substrate can tolerate this heat without oxidizing the sulfur.
Method B: The "Odorless" Goldberg-Ullmann Coupling (Recommended)
Best for: Complex aryl halides (Ar-I > Ar-Br) and avoiding noxious fumes. Reference: Rabai et al., J. Fluorine Chem., 2020.[1] [1]
This method uses 2,2,2-trifluoroethyl thioacetate as a stable, non-smelly surrogate. The thiol is generated in situ and immediately coupled.
Protocol:
-
Charge: In a screw-cap vial, combine:
-
Aryl Iodide (1.0 equiv)
-
CuI (10 mol%)
-
2,2,2-Trifluoroethyl thioacetate (1.2 equiv) [CAS: 407-38-5 for ester, check specific thioacetate availability or synthesize from acid chloride]
-
Solvent/Base System: Benzylamine (2.0 equiv). Note: Benzylamine acts as both the solvent and the cleaving agent for the acetate group.
-
-
Reaction: Seal tightly. Heat to 110°C for 6 hours.
-
Mechanism: Benzylamine attacks the thioacetate, releasing
locally, which enters the Cu-catalytic cycle. -
Purification: Standard silica chromatography.
Method C: Palladium-Catalyzed Cross-Coupling
Best for: Late-stage functionalization where the Aryl Boronic Acid is available. Reference: Chem. Commun., 2012. [2]
Protocol:
-
Mix: Aryl Boronic Ester (1.0 equiv),
(1.5 equiv). -
Catalyst:
(5 mol%) or . -
Base:
(3.0 equiv). -
Conditions: Reflux in THF/Water (10:1) or Dioxane.
Troubleshooting Center & FAQs
Issue: Low Yields & Volatility
Q: I am using 2,2,2-trifluoroethanethiol and my yields are inconsistent (30-60%). Why? A: The boiling point of the thiol is 34-35°C . If you are running this reaction in an open flask or even a standard reflux setup without a high-efficiency condenser (dry ice/acetone), you are losing your reagent to evaporation before it reacts.
-
Fix: Switch to a sealed tube reaction.
-
Fix: Use the Thioacetate surrogate (Method B) to avoid handling the free thiol entirely.
-
Fix: If you must use the thiol, use 2.0 - 3.0 equivalents to account for evaporative loss.
Issue: Catalyst Poisoning
Q: My Copper-catalyzed reaction (Method B) turns black and stops at 50% conversion. A: Free thiols are potent catalyst poisons that can aggregate metal centers.
-
Fix: Ensure you are using the Thioacetate precursor. The slow release of the thiolate prevents the "flooding" of the catalyst, keeping the Cu active in the cycle.
-
Fix: Increase ligand concentration (e.g., add phenanthroline if not using the benzylamine system) to stabilize the Cu center.
Issue: Side Products (Disulfides)
Q: I see a major side spot by TLC that isn't my product.
A: It is likely the disulfide
-
Fix: Degas all solvents strictly (freeze-pump-thaw or vigorous sparging with Argon).
-
Fix: Add a reducing agent like Triphenylphosphine (
) (0.1 equiv) to the reaction mixture to reduce any disulfide formed back to the active thiolate.
Comparative Data Table
| Variable | Method A (Nucleophilic) | Method B (Cu-Coupling) | Method C (Pd-Coupling) |
| Substrate | Aryl Thiol (Ar-SH) | Aryl Iodide (Ar-I) | Aryl Boronic Acid |
| Reagent Cost | High (Triflate) | Low (Thioacetate) | Moderate (Ethyl Iodide) |
| Odor/Safety | High Risk (if making thiol) | Low Risk (Best) | Moderate |
| Reaction Temp | 0°C to RT | 110°C | 80°C |
| Typical Yield | 85-95% | 70-85% | 60-80% |
Visualizing the "Odorless" Mechanism (Method B)
Understanding why Method B works is key to troubleshooting it. The slow release of the nucleophile is the rate-determining success factor.
References
-
Menczinger, B., et al. (2020).[1] "Synthesis of aryl 2,2,2-trifluoroethyl sulfides." Journal of Fluorine Chemistry, 230, 109434.
-
Xu, H., et al. (2012). "The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters." Chemical Communications, 48, 8273-8275.
-
Sigma-Aldrich Safety Data Sheet. "2,2,2-Trifluoroethanethiol."
Sources
Technical Support Center: Copper Removal from Trifluoroethyl Sulfide Products
Topic: Removing copper catalyst residues from trifluoroethyl sulfide products Content type: Technical Support Center Guide
Core Directive & Scientific Context
Synthesizing trifluoroethyl sulfides (e.g., via cross-coupling with 2,2,2-trifluoroethyl iodide or trifluoroethyl thiosulfonates) typically requires copper catalysis (CuI, Cu(OAc)₂, or Cu-phenanthroline complexes). While these catalysts drive high yields, the affinity of copper for sulfur creates a "sticky" chelation effect. The sulfur atom in the product R-S-CH₂CF₃ acts as a soft Lewis base, coordinating tightly to soft Cu(I) or intermediate Cu(II) species, often resisting standard aqueous extraction.
This guide provides a self-validating workflow to reduce copper residuals to compliant levels (ICH Q3D Class 3 limits) without compromising the integrity of the fluorinated sulfide motif.
Troubleshooting Guide (Q&A)
Q1: My product layer retains a persistent green/blue tint after standard bicarbonate workup. What is happening?
Diagnosis: The color indicates the presence of paramagnetic Cu(II) species coordinated to your product or residual ligands (like phenanthroline). Standard bicarbonate washes regulate pH but are poor ligands for copper displacement. The Fix: You must introduce a competitive chelator that binds copper more strongly than your sulfide product.
-
Protocol A (Ammonia Wash): Use 10% aqueous NH₄OH. The ammonia acts as a harder Lewis base, displacing the sulfur to form the water-soluble, deep blue tetraamminecopper(II) complex,
. -
Protocol B (EDTA Wash): If your substrate is base-sensitive, use 0.1 M aqueous Na₂EDTA (pH ~8). EDTA forms a hexadentate cage around Cu, thermodynamically stripping it from the sulfide.
Q2: I used a thiol-based scavenger resin, but the copper levels are still >500 ppm. Why did it fail?
Diagnosis: "Like dissolves like." Thiol scavengers (e.g., SiliaMetS® Thiol) mimic your product. If you have a high concentration of product vs. scavenger, the copper may statistically prefer remaining bound to your product, especially if the scavenger pore size restricts diffusion. The Fix:
-
Switch Mechanisms: Use a Diamine or Triamine functionalized scavenger (e.g., SiliaMetS® Diamine). Nitrogen ligands bind Cu via a different hard-soft mechanism than the sulfur background.
-
Oxidation State Mismatch: Thiol scavengers work best for Cu(II). If your reaction ended with Cu(I), air oxidation or a specific Cu(I) scavenger (like TAAcOH) is required.
Q3: My trifluoroethyl sulfide is volatile. How do I remove Cu without losing product on the rotovap?
Diagnosis: Many fluorinated sulfides have significant vapor pressure. Extended drying or high-vacuum steps to remove solvents from resin washes will strip the product. The Fix: Avoid solid scavengers that require large solvent washes. Use Liquid-Liquid Extraction (LLE) with minimal solvent volume.
-
Recommended: Wash the organic phase (in pentane or Et₂O) with a saturated aqueous solution of Ammonium Chloride (NH₄Cl) . This effectively partitions Cu into the aqueous phase without requiring filtration or excessive solvent manipulation.
Q4: Can I use oxidative washes (e.g., Bleach/Peroxide) to solubilize the copper?
Critical Warning: NO. While oxidation converts Cu(I) to the more soluble Cu(II), it puts your sulfide linkage at risk. Trifluoroethyl sulfides can be oxidized to sulfoxides (R-S(=O)-CH₂CF₃) or sulfones under these conditions. Stick to non-oxidative chelation (Ammonia/EDTA).
Decision Tree & Workflow
The following diagram illustrates the logical flow for selecting the appropriate purification method based on product properties and contamination levels.
Figure 1: Decision matrix for selecting the optimal copper removal strategy based on physicochemical properties of the trifluoroethyl sulfide product.
Detailed Experimental Protocols
Protocol A: The "Blue Wash" (Ammonia Method)
Best for: Stable, non-volatile organic sulfides in toluene, ether, or ethyl acetate.
-
Dilution: Dilute the crude reaction mixture with an organic solvent (EtOAc or Toluene) to approx. 0.1 M concentration.
-
First Wash: Add an equal volume of 10% aqueous NH₄OH (ammonium hydroxide).
-
Agitation: Shake vigorously for 2–3 minutes.
-
Observation: The aqueous layer should turn deep blue (
).
-
-
Separation: Separate layers. If the blue color is intense, repeat step 2.
-
Neutralization: Wash the organic layer once with water, then once with saturated brine to remove residual ammonia.
-
Drying: Dry over Na₂SO₄ and concentrate.
Protocol B: The Chelation Wash (EDTA Method)
Best for: Base-sensitive substrates or when emulsions form with ammonia.
-
Preparation: Prepare a 0.1 M solution of disodium EDTA (Na₂EDTA) in water. Adjust pH to ~8 with dilute NaOH if necessary (EDTA is most effective when fully deprotonated).
-
Extraction: Add the EDTA solution to your organic phase (1:1 v/v).
-
Incubation: Stir rapidly for 15–30 minutes. Unlike ammonia, EDTA kinetics can be slower due to the steric bulk of the ligand.
-
Observation: The aqueous phase may turn pale blue/green.
-
Workup: Separate layers. Wash organic phase with brine.
Protocol C: Solid Scavenging (Silica-Based)
Best for: Late-stage purification of APIs where liquid extraction is insufficient.
-
Selection: Choose SiliaMetS® Diamine (for general Cu scavenging) or SiliaMetS® TAAcONa (for stubborn Cu species).
-
Loading: Add 4 equivalents of scavenger relative to the estimated residual copper (or 5-10% w/w relative to product if Cu content is unknown).
-
Solvent: Ensure the product is dissolved in a compatible solvent (THF, MeOH, DMF, or EtOAc). Note: DCM is compatible but can sometimes compete for pore access.
-
Temperature: Stir at room temperature for 4 hours. For difficult cases, heat to 40°C.
-
Filtration: Filter through a 0.45 µm pad (or Celite) to remove the resin. Rinse the pad with solvent to recover adsorbed product.
Data & Regulatory Limits
Comparative Efficiency of Removal Methods
Data based on typical reduction from ~5000 ppm initial Cu load.
| Method | Mechanism | Typical Final Cu (ppm) | Pros | Cons |
| Water Wash | Polarity | 1000 - 2000 | Cheap, fast | Ineffective for chelated Cu |
| NH₄OH Wash | Ligand Displacement | < 50 | High capacity, visual indicator | Basic pH, odor, emulsion risk |
| EDTA Wash | Chelation (Cage) | < 20 | Very high affinity ( | Slower kinetics, pH dependent |
| SiliaMetS® Diamine | Surface Chelation | < 5 | No extraction needed, high selectivity | Cost, requires filtration step |
| Crystallization | Lattice Exclusion | < 100 | Purifies organic impurities too | Yield loss, requires solid product |
Regulatory Limits (ICH Q3D)
Copper is a Class 3 Elemental Impurity. Limits depend on administration route.
| Route of Administration | Permitted Daily Exposure (PDE) | Concentration Limit (assuming 10g daily dose) |
| Oral | 3000 µ g/day | 300 ppm |
| Parenteral (IV) | 300 µ g/day | 30 ppm |
| Inhalation | 30 µ g/day | 3 ppm |
Note: If your calculated daily dose is <10g, the concentration limit (ppm) can be higher, provided the total PDE is not exceeded.
References
-
ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] (2019). Guideline for Elemental Impurities Q3D(R2). [Link]
-
American Chemical Society. (2011). Cooperative Effect of Silver in Copper-Catalyzed Trifluoromethylation. Organometallics. [Link]
-
Royal Society of Chemistry. (2014). Copper-catalyzed synthesis of 2,2,2-trifluoroethyl selenoethers. Organic & Biomolecular Chemistry.[2] [Link]
Sources
Minimizing elimination side products in trifluoroethylation reactions
Welcome to the Technical Support Center for Advanced Fluorination Methodologies. As a Senior Application Scientist, I frequently assist research teams in overcoming one of the most notorious challenges in fluoroalkyl chemistry: the suppression of elimination side products during trifluoroethylation.
The introduction of a trifluoroethyl (-CH₂CF₃) group is a powerful strategy for modulating lipophilicity and metabolic stability in drug development. However, the strong inductive electron-withdrawing effect (-I) of the -CF₃ group dramatically increases the acidity of the adjacent α-protons. When subjected to basic conditions, the reaction often diverges from the desired bimolecular nucleophilic substitution (Sₙ2) toward bimolecular elimination (E2) or conjugate base elimination (E1cb), yielding volatile trifluoroethylene or gem-difluoroalkenes[1][2].
This guide provides a causality-driven framework to troubleshoot, optimize, and validate your trifluoroethylation workflows.
Mechanistic Divergence: Substitution vs. Elimination
To solve the problem, we must first visualize the competing pathways. The Sₙ2 trajectory requires a precise backside attack, whereas the E2 pathway only requires proton abstraction, which is often sterically and entropically easier under the wrong conditions.
Mechanistic divergence of trifluoroethylation: Sₙ2 substitution vs. E2/E1cb elimination pathways.
Frequently Asked Questions (FAQs)
Q1: My reaction yields a significant amount of gem-difluoroalkene side products instead of the target N/O-trifluoroethylated compound. Why? A1: The highly acidic protons adjacent to the -CF₃ group are easily abstracted by strong or sterically hindered bases. Once the carbanion forms, it undergoes rapid β-fluoride elimination to yield gem-difluoroalkenes[1]. To correct this, switch to a weaker, non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine or K₂CO₃) to promote Sₙ2 over E2.
Q2: Does the choice of leaving group on the trifluoroethylating agent matter? A2: Absolutely. While 2,2,2-trifluoroethyl iodide is commercially abundant, it is highly prone to elimination and unusual nucleophilic complications[3]. Switching to 2,2,2-trifluoroethyl triflate (-OTf) or tosylate (-OTs) provides a superior leaving group that accelerates the Sₙ2 pathway at lower temperatures, effectively outcompeting the higher-activation-energy E2 pathway[2][3].
Q3: How should I adjust temperature and solvent to favor substitution? A3: Elimination reactions possess a higher activation energy and are entropically favored compared to substitution[2]. Therefore, lowering the reaction temperature (e.g., from 80 °C to 0 °C) disproportionately slows the elimination rate. Additionally, use polar aprotic solvents (like DMF, DMSO, or Acetone) to maximize the nucleophilicity of your substrate without overly stabilizing the elimination transition state[2].
Quantitative Optimization Matrix
Use the following data-driven matrix to adjust your reaction parameters.
| Parameter | Sₙ2 Substitution (Desired) | E2 / E1cb Elimination (Side Product) | Mechanistic Rationale |
| Base Strength | Weak / Non-nucleophilic (e.g., K₂CO₃, DTBPy) | Strong / Bulky (e.g., NaH, KOtBu, LDA) | Strong bases readily abstract the highly acidic α-protons adjacent to the -CF₃ group[1][2]. |
| Temperature | Low to Moderate (0 °C to 25 °C) | High (> 60 °C) | Elimination has a higher activation energy and is entropically favored at elevated temperatures[2]. |
| Solvent | Polar Aprotic (Acetone, DMF, DMSO) | Polar Protic (Alcohols, Water) | Protic solvents stabilize the leaving group and can increase the likelihood of elimination[2]. |
| Reagent Choice | -OTf, -OTs, or Iodonium Salts | -I, -Br | Iodide is prone to unusual nucleophilic substitution and elimination complications compared to tosylates[3][4]. |
Troubleshooting Workflow
Stepwise troubleshooting workflow to suppress elimination side products in trifluoroethylation.
Validated Experimental Protocols
A robust protocol must be a self-validating system. The following methodologies incorporate built-in analytical checkpoints to ensure substitution is favored.
Protocol 1: O-Trifluoroethylation using Trifluoroethyl Tosylate/Triflate
Causality Focus: Utilizing a superior leaving group and low temperatures to kinetically favor Sₙ2[2][3].
-
Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂/Ar)[2].
-
Substrate Dissolution: Dissolve the alcohol/phenol (1.0 equiv) in a polar aprotic solvent (e.g., anhydrous DMF or Acetone, 0.2 M)[2].
-
Base Addition: Add a mild base (e.g., finely powdered K₂CO₃, 1.5 equiv) and stir at 0 °C for 15 minutes. Note: Pre-forming the nucleophile at low temperatures prevents thermal spikes.
-
Electrophile Addition: Dropwise add 2,2,2-trifluoroethyl triflate or tosylate (1.2 equiv). Causality: Dropwise addition keeps the local concentration of the electrophile low, preventing localized exotherms that trigger E2 elimination.
-
Self-Validation (In-Process Control): Maintain the temperature at 0 °C to RT. After 1 hour, take a 50 µL aliquot and analyze via ¹⁹F NMR using PhCF₃ as an internal standard[5]. The desired -CH₂CF₃ group typically appears as a triplet (J ≈ 9 Hz) around -70 to -75 ppm, whereas gem-difluoroalkene elimination products appear distinctly around -80 to -90 ppm.
-
Workup: Once substitution is confirmed (>95% conversion), quench with cold water and extract with ethyl acetate.
Protocol 2: Transition-Metal-Free C3-Trifluoroethylation of Indoles
Causality Focus: Bypassing alkyl halides entirely by using hypervalent iodine reagents and sterically hindered bases[4].
-
Reaction Setup: In a 4 mL vial, add the indole substrate (0.1 mmol) and 2,6-di-tert-butylpyridine (DTBPy) (0.2 mmol) in CH₂Cl₂ (0.5 mL)[4]. Causality: DTBPy is highly sterically hindered. It cannot act as a nucleophile to attack the reagent, but it effectively neutralizes generated triflic acid, minimizing indole dimerization and elimination side products[4].
-
Reagent Introduction: Add 2,2,2-trifluoroethyl(mesityl)-iodonium triflate (0.1 mmol) to the mixture[4]. Transition metals are explicitly excluded, as they have been shown to have deleterious effects on this specific transformation[4].
-
Execution: Stir the reaction at room temperature under air for 10 to 240 minutes[4].
-
Validation: Analyze the crude mixture via ¹⁹F NMR to confirm the absence of elimination byproducts before proceeding to column chromatography[4][5].
References
- Radiosynthesis of the Tumor Hypoxia Marker [18F]TFMISO via O-[18F]Trifluoroethylation Reveals a Striking Difference Between Trifluoroethyl Tosylate and Iodide in Regiochemical Reactivity Toward Oxygen Nucleophiles - National Institutes of Health (NIH)[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMUsaGbddCMk1OAUzsYnwfuACgvREhGXLpa7_aR3DOwqmDChujhtri1j_Ko9BhiXKIbhEGNQsarsE_6CGsatzrRdgsGyXLccx0-b3guv2JHt4vZv466boqxAukrVDv2DGhfpR5LT4feWz6jMg=]
- Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization - Royal Society of Chemistry (RSC)[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFoh0UmqqBwipTnpxOzFpthLkWyyOqgQ_sZGC8k4I23kfl4n-fD4RQOTb6dmFZyD7aDBGw1toDl3DNcqP5yVYnzj7WTJ3lhzuI3qoyl_cyhdpRsF0MzBnXbUjWVVHkMqdheyE3WMt9kdJ7HLkVk_2XUED4tRT9DUfk]
- Diastereoselective Synthesis of CF3-Containing Vicinal Diamines - American Chemical Society (ACS)[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1mKXtfuosmb7CqDDVm0ZBNtrGYnb0GxHtIDqbCKR_UrSIXyE5GFraRw2WcjAnFky_S39YNoMrHLrsVHehoSOm0HZyFDcO2tHP1z9mBR_grh7Tl6n5a9fmcZz7SW65mVUHM1RYz4KgL73Lhw==]
- Use of trifluoroacetaldehyde N-tfsylhydrazone as a trifluorodiazoethane surrogate and its synthetic applications - National Institutes of Health (NIH)[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPszRY9LYjcKVaw1xdpClPs0KD_QlZoZ70YyEWWi91pVHHv69CAjOXE8zzYRKS-kvGG7YpQxsvhYsYtkCvyldHlOpxLEQJTw67omsw9SM_O7c_-0EwDJJ5i0_GtSxvEL4SYNMRBvuvXrYiUmI=]
- Minimizing the formation of elimination products in substitution reactions - BenchChem[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhl3ul_qXUQyTtqrOMO2RePtWAa823BGmcl8tGLCC6WrL0h_zXGKzuSR9H9U7-F3298ZxkhMUSeIPHBMCLexCuk2lCLqDA554tJfLB_0-Esq1vh7Bai8_Wade8QasJSeSy7g3Y2darpVMmgYf87tf5HdkQev7VIAlp5Bjm8TcHrZKXxXgLOylaPoITSK4MrY4PXgO593Y0L0lS1oo6xtudxK2R-SnPdQ==]
Sources
- 1. Use of trifluoroacetaldehyde N-tfsylhydrazone as a trifluorodiazoethane surrogate and its synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Radiosynthesis of the Tumor Hypoxia Marker [18F]TFMISO via O-[18F]Trifluoroethylation Reveals a Striking Difference Between Trifluoroethyl Tosylate and Iodide in Regiochemical Reactivity Toward Oxygen Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC00519A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Stability of 2,2,2-trifluoroethyl phenyl sulfide under basic conditions
Introduction
Welcome to the technical support guide for 2,2,2-trifluoroethyl phenyl sulfide (PhSCH₂CF₃). This molecule is a valuable building block in organic synthesis and drug development, prized for the introduction of the trifluoroethyl moiety. However, its utility is often challenged by its complex stability profile, particularly under basic conditions. Many researchers encounter issues with low yields, unexpected side products, and reaction irreproducibility.
This guide is designed to provide you, the research scientist, with a deeper understanding of the factors governing the stability of PhSCH₂CF₃ in the presence of bases. We will move beyond simple protocols to explore the underlying reaction mechanisms, enabling you to troubleshoot experiments effectively and design more robust synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2,2,2-trifluoroethyl phenyl sulfide under basic conditions?
The stability of PhSCH₂CF₃ in the presence of a base is primarily dictated by a competition between two potential reaction pathways originating from the deprotonation of the ethyl bridge. The powerful electron-withdrawing effect of the trifluoromethyl (CF₃) group significantly acidifies the adjacent methylene (-CH₂-) protons.
-
Elimination of Hydrogen Fluoride (HF): The most probable degradation route is an E1cb-type mechanism. A base abstracts a proton from the carbon alpha to the CF₃ group, forming a carbanion intermediate. This intermediate can then eliminate a fluoride ion to form a vinyl fluoride species, which can subsequently react or polymerize. This type of C-F bond instability, while not always common, has been observed in related structures like 2,2,2-trifluoroethylphosphinic acid derivatives under alkaline conditions.[1]
-
Elimination of Thiophenate: While likely less favorable than HF elimination, the intermediate carbanion could also potentially eliminate the phenylthio group (PhS⁻) to yield 1,1-difluoroethene. The choice between these pathways depends on the relative leaving group ability of F⁻ versus PhS⁻ and the specific reaction conditions.
Q2: My reaction using PhSCH₂CF₃ with a strong base is giving multiple products and a low yield of my desired compound. What is likely happening?
This is a classic symptom of competing degradation. Your intended reaction (e.g., alkylation, condensation) is likely slower than the base-induced elimination pathways described in Q1. Strong, sterically unhindered bases like sodium hydroxide or sodium methoxide can readily initiate these degradation cascades. You are likely forming a mixture of your target molecule alongside vinyl fluorides and products derived from thiophenol.
Q3: How does the choice of base (e.g., NaOH vs. KOtBu) affect the stability and outcome?
The choice of base is critical and influences the reaction outcome based on its strength, nucleophilicity, and steric bulk.
-
Strong, Non-Nucleophilic, Bulky Bases (e.g., KOtBu, LDA, LHMDS): These bases are often preferred. Their steric hindrance can disfavor attacks on the substrate, while their high basicity is effective for the desired proton abstraction. However, they are still fully capable of initiating the elimination degradation pathway. The key is often careful temperature control (e.g., -78 °C) to allow the desired reaction to occur before degradation takes over.
-
Strong, Nucleophilic Bases (e.g., NaOH, KOH, NaOMe): These bases present a dual threat. They are strong enough to initiate elimination and can also act as nucleophiles, potentially leading to other side reactions, especially at higher temperatures.
-
Weaker, Non-Nucleophilic Bases (e.g., DBU, DIPEA, Carbonates): These are generally safer and less likely to cause rapid degradation. However, they may not be strong enough to effect your desired transformation, leading to sluggish or incomplete reactions.
Q4: How can I monitor the degradation of 2,2,2-trifluoroethyl phenyl sulfide in my reaction?
Monitoring the reaction is key to troubleshooting.
-
¹⁹F NMR Spectroscopy: This is the most direct method. The appearance of a new signal corresponding to free fluoride ion (F⁻) is a definitive indicator of C-F bond cleavage via elimination.[1] The chemical shift of F⁻ is highly dependent on the solvent and counter-ion.
-
GC-MS: This technique is excellent for monitoring the disappearance of your starting material and the appearance of new, lower molecular weight fragments or volatile side products like vinyl fluorides.
-
TLC with Staining: A simple thin-layer chromatography analysis can be revealing. If you see a spot corresponding to thiophenol (which can be visualized with a potassium permanganate stain), it indicates cleavage of the C-S bond.
Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Strategies |
| Low or no conversion to the desired product. | 1. The base is not strong enough to initiate the desired reaction. 2. The reaction temperature is too low. | 1. Switch to a stronger base (e.g., from a carbonate to a hydride or amide base). 2. Slowly and carefully increase the reaction temperature while monitoring for degradation via TLC or GC-MS. |
| Detection of free fluoride ion (by ¹⁹F NMR or ion chromatography). | The primary degradation pathway, E1cb elimination of HF, is occurring.[1] | 1. Lower the Temperature: This is the most critical parameter. Perform the reaction at the lowest possible temperature that allows the desired transformation to proceed (e.g., start at -78 °C). 2. Slow Addition: Add the base or the sulfide substrate slowly to maintain a low instantaneous concentration. |
| Formation of thiophenol or disulfide byproducts. | Cleavage of the carbon-sulfur bond, possibly following an elimination event or via a different pathway. | 1. Use a less nucleophilic base to minimize direct attack. 2. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent the oxidation of thiophenate to diphenyl disulfide. |
| Reaction works at small scale but fails upon scale-up. | Heat transfer issues. Exotherms during base addition can create localized "hot spots" that accelerate degradation. | 1. Improve stirring and ensure the reaction vessel allows for efficient heat dissipation. 2. For large-scale reactions, add the base solution via a syringe pump over an extended period to control the exotherm. |
Mechanistic Overview & Process Logic
The core challenge in using PhSCH₂CF₃ under basic conditions is managing the kinetically accessible degradation pathways. The diagram below illustrates the central role of the carbanion intermediate.
Caption: Competing pathways for 2,2,2-trifluoroethyl phenyl sulfide under basic conditions.
Your primary experimental goal is to favor the "Desired Pathway" over the "Degradation Pathway." Since both originate from the same carbanion intermediate, the outcome is determined by the relative rates. Lowering the temperature typically has a more pronounced effect on slowing the higher-activation-energy degradation pathway compared to the desired reaction.
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Alkylation
This protocol provides a starting point for a generic alkylation alpha to the sulfide, with critical control points highlighted.
-
Setup: Under a positive pressure of inert gas (N₂ or Argon), add a solution of 2,2,2-trifluoroethyl phenyl sulfide (1.0 eq) in a dry, aprotic solvent (e.g., THF, 0.2 M) to a flame-dried flask equipped with a magnetic stirrer and a thermocouple.
-
Cooling (Critical Step): Cool the solution to -78 °C using a dry ice/acetone bath. It is essential that the solution reaches this temperature before the base is added.
-
Base Addition (Critical Step): Slowly add a solution of a strong, non-nucleophilic base (e.g., LDA, 1.05 eq) dropwise via syringe over 15-20 minutes. The internal temperature must be maintained below -70 °C.
-
Anion Formation: Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Electrophile Addition: Add the electrophile (e.g., methyl iodide, 1.1 eq) dropwise, again ensuring the internal temperature does not rise significantly.
-
Warming: Allow the reaction to stir at -78 °C for another hour before slowly warming to room temperature over 2-3 hours.
-
Quenching & Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and characterize by NMR and MS.
Protocol 2: Assay for Stability Assessment
This self-validating protocol allows you to test the stability of PhSCH₂CF₃ against a specific base/solvent/temperature combination.
-
Stock Solution Preparation: Prepare a stock solution of PhSCH₂CF₃ (e.g., 100 mg) and an internal standard (e.g., 1,3,5-trimethoxybenzene, 50 mg) in a known volume of dry solvent (e.g., 5 mL of THF-d₈ for NMR monitoring).
-
Initial Analysis (T=0): Withdraw a small aliquot (e.g., 0.1 mL) from the stock solution, quench it into a vial containing a mild acid (e.g., 1 mL of 1M HCl), extract with 1 mL of ethyl acetate, and analyze by GC-MS to determine the initial ratio of the sulfide to the internal standard. For NMR, acquire a spectrum directly.
-
Reaction Setup: Cool the remaining stock solution to the desired test temperature (e.g., -20 °C, 0 °C, or 25 °C).
-
Base Addition: Add the base to be tested (1.1 eq) all at once. Start a timer immediately.
-
Time-Point Monitoring: At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw aliquots and process them exactly as in Step 2.
-
Data Analysis: For each time point, calculate the ratio of PhSCH₂CF₃ to the internal standard. Plot this ratio against time. A stable compound will show a flat line, while a decaying line indicates degradation. The half-life under those specific conditions can be calculated from the decay curve.
References
-
Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. RSC Advances, [Link][1]
-
Elimination Reactions. Southern Illinois University Edwardsville, [Link][2]
-
Elimination Reactions. University of Michigan, [Link]
Sources
Troubleshooting low reactivity of electron-deficient aryl thiols
Topic: Troubleshooting Low Reactivity & Catalyst Poisoning Ticket ID: #S-C6F5SH-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Core Concept: The Acidity-Nucleophilicity Inversion
User Warning: Do not treat electron-deficient aryl thiols (e.g., pentafluorobenzenethiol, 4-nitrothiophenol) like standard thiophenols.
The central source of failure with these substrates is a counter-intuitive inversion of reactivity . Electron-withdrawing groups (EWGs) stabilize the negative charge on the sulfur atom, making the thiol significantly more acidic (lower pKa). However, this stabilization renders the resulting thiolate less nucleophilic.
| Compound | Structure | pKa (DMSO) | Nucleophilicity ( | Primary Failure Mode |
| Thiophenol | Ph-SH | ~10.3 | High | Over-reaction (Double arylation) |
| 4-Nitrothiophenol | ~5.5 | Moderate | Sluggish | |
| Pentafluorobenzenethiol | ~2.7 | Very Low | Catalyst Poisoning / No Reaction |
The Paradox: You can deprotonate these thiols with weak bases (even
Troubleshooting Module: Nucleophilic Substitution ( / )
Issue: "I have fully deprotonated the thiol, but it will not displace the leaving group."
Diagnostic Workflow
If your reaction is stalled, follow this logic gate:
Figure 1: Decision tree for reviving stalled nucleophilic substitution reactions.
Technical Solution: The "Naked Anion" Effect
Because the thiolate is weak, you must strip away its solvation shell and ion-pairing to maximize its energy.
-
Solvent Switch: Move from THF to DMF, DMSO, or NMP . These dipolar aprotic solvents solvate cations well but leave the thiolate anion "naked" and more reactive.
-
Cation Engineering:
-
Replace
or with (Cesium Carbonate) . The large ionic radius of Cesium creates a looser ion pair with the thiolate, increasing reactivity. -
Additive: Add 18-Crown-6 (for
) or 15-Crown-5 (for ) to sequester the cation.
-
Troubleshooting Module: Pd-Catalyzed Cross-Coupling (C-S Bond)
Issue: "The reaction turns black immediately (precipitation) or stays clear with zero conversion. The catalyst seems dead."
Root Cause Analysis: Catalyst Poisoning
Electron-deficient thiolates are "soft" ligands that bind irreversibly to Palladium (Pd), forming stable Pd(Ar)(SR) resting states. They bridge two metal centers, shutting down the catalytic cycle before Reductive Elimination can occur.
The Protocol: Overcoming the Energy Barrier
You must facilitate the difficult reductive elimination step using bulky, electron-rich ligands.
Recommended System (The "Buchwald-Hartwig" Adjustment):
-
Pre-catalyst:
or -
Ligand (Critical): Xantphos or Josiphos (CyPF-tBu) .
-
Why: These ligands have a wide "bite angle" which sterically forces the Pd center to "spit out" the product (reductive elimination). Monodentate phosphines often fail here.
-
-
Base:
(Hunig's Base) or .-
Note: Avoid strong alkoxide bases (
) which can cause side reactions with electron-deficient arenes.
-
Figure 2: The bottleneck in C-S coupling is the stable resting state. Wide-bite-angle ligands lower the barrier for Reductive Elimination.
Troubleshooting Module: Oxidative Instability (Disulfides)
Issue: "I see a new spot on TLC that isn't product, and my starting thiol is gone."
Electron-deficient thiols are prone to rapid oxidative dimerization to form disulfides (
Prevention & Recovery Protocol
-
Degassing is Non-Negotiable: Sparge all solvents with Argon for 15 minutes. A simple "nitrogen balloon" is often insufficient.
-
In-Situ Reduction:
-
The "Sacrificial" Method: If using a Pd-catalyst, pre-mix the thiol with the base and a small amount of reducing agent before adding the metal to prevent immediate formation of Pd-disulfide complexes.
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Hydride (NaH) to deprotonate pentafluorobenzenethiol?
A: You can, but it is often counter-productive. NaH generates a "naked" anion so quickly that in high concentrations, it may cause exotherms or immediate oxidation. Because the pKa is so low (~2.7), a mild base like Triethylamine (
Q: Why does my reaction work with Thiophenol but fail with 4-Fluorothiophenol? A: This is the nucleophilicity drop. You likely need to increase the reaction temperature by 20-40°C or switch to a more polar solvent (DMF) to compensate for the lower energy of the fluorinated thiolate.
Q: I am seeing hydrodebromination (Ar-Br
References
-
Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002). Palladium-catalyzed reactions of aryl halides with soft, non-organometallic nucleophiles.[8] Tetrahedron, 58(11), 2041-2075.
-
Fernández-Rodríguez, M. A., Shen, Q., & Hartwig, J. F. (2006). A general and long-lived catalyst for the palladium-catalyzed coupling of aryl halides with thiols. Journal of the American Chemical Society, 128(7), 2180-2181.
-
Kondo, T., Mitsudo, T. A. (2000). Metal-catalyzed carbon-sulfur bond formation.[5][9] Chemical Reviews, 100(8), 3205-3220.
-
Fabrizi, G., Goggiamani, A., Sferrazza, A., & Cacchi, S. (2010). Palladium-catalyzed C–S bond formation: A highly efficient and general protocol for the synthesis of diaryl sulfides. Angewandte Chemie International Edition, 49(24), 4067-4070.
-
Reeves, J. T., et al. (2008). Crystallographic Evidence for a Palladium-Thiolate Resting State in the Cross-Coupling of Thiols. J. Am. Chem. Soc., 130(10), 2912–2913.
Sources
- 1. Upgrading heterogeneous Ni catalysts with thiol modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Applications of Thiol-Based Catalysts in Hydrogen Atom Transfer Reactions: A Comprehensive Review [mdpi.com]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
19F NMR chemical shift of 2,2,2-trifluoroethyl phenyl sulfide
19F NMR Chemical Shift of 2,2,2-Trifluoroethyl Phenyl Sulfide: A Comparative Technical Guide
Executive Summary: The Spectral Signature
For researchers in medicinal chemistry and fluoro-organic synthesis, the precise characterization of the 2,2,2-trifluoroethylthio (–SCH₂CF₃) moiety is critical.[1] This group serves as a metabolically stable bioisostere for ethyl and trifluoromethylthio groups, offering unique lipophilicity and electronic properties.[1]
The definitive 19F NMR chemical shift for 2,2,2-trifluoroethyl phenyl sulfide (Ph-S-CH₂-CF₃) in deuterated chloroform (CDCl₃) is:
(referenced to CFCl₃ at 0.0 ppm)[1]
-
Multiplicity: Triplet (t)
-
Coupling Constant (
): ~10.0 – 10.5 Hz -
Solvent: CDCl₃
Technical Deep Dive: The Chemical Shift Context
The chemical shift of the trifluoroethyl group is highly sensitive to the heteroatom to which it is attached.[1] The sulfur atom in the sulfide oxidation state provides a distinct shielding environment compared to its oxygen (ether) or oxidized sulfur (sulfone) counterparts.[1]
Comparative Analysis: Heteroatom Effects
The following table contrasts the 19F NMR shift of 2,2,2-trifluoroethyl phenyl sulfide against key structural analogs. This data is essential for monitoring reaction progress (e.g., oxidation of sulfide to sulfone) or distinguishing between O- and S-alkylation products.[1]
| Compound Class | Structure | 19F NMR Shift (δ, ppm) | Multiplicity | Electronic Effect |
| Phenyl Trifluoroethyl Sulfide | Ph-S-CH₂-CF₃ | -66.6 | Triplet | Reference Standard |
| Phenyl Trifluoroethyl Ether | Ph-O-CH₂-CF₃ | -73.7 | Triplet | Oxygen is more electronegative, shielding the |
| Phenyl Trifluoromethyl Sulfide | Ph-S-CF₃ | -42.0 to -46.0 | Singlet | Direct attachment to S deshields F significantly compared to the ethyl spacer.[1] |
| Phenyl Trifluoroethyl Sulfone | Ph-SO₂-CH₂-CF₃ | ~ -60.0 to -62.0 | Triplet | Strong electron-withdrawing sulfone group deshields the system (downfield shift vs. sulfide).[1] |
Analyst Note: The shift from (Sulfide) to ~ -60 ppm (Sulfone) is a reliable diagnostic indicator for monitoring the oxidation of sulfide drug candidates.[1]
Experimental Protocol: Synthesis & Characterization
To ensure the highest fidelity in spectral data, the following protocol for the synthesis and NMR preparation of 2,2,2-trifluoroethyl phenyl sulfide is recommended. This method utilizes a robust nucleophilic substitution pathway.[1]
A. Synthesis Workflow (Thiol Alkylation)
-
Reagents: Thiophenol (PhSH), 2,2,2-Trifluoroethyl iodide (CF₃CH₂I), Cesium Carbonate (Cs₂CO₃).[1]
-
Solvent: DMF or Acetone.[1]
-
Conditions: 60°C, 4-12 hours.
B. NMR Sample Preparation
-
Isolation: Ensure the product is free of paramagnetic impurities (e.g., copper from cross-coupling methods) which can broaden 19F signals.[1]
-
Concentration: Dissolve ~10-20 mg of pure oil in 0.6 mL of CDCl₃ .
-
Internal Standard: Add 0.05%
-trifluorotoluene (-63.7 ppm) or fluorobenzene (-113.1 ppm) if absolute referencing is required. -
Acquisition:
-
Pulse Sequence: Standard zg or zg30.
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds to allow full relaxation of CF₃ nuclei (T1 for CF₃ can be long).
-
Scans: 16-64 scans are usually sufficient due to the high sensitivity of 19F and the presence of 3 equivalent fluorine atoms.[1]
-
Visualizing the Workflow
The following diagram outlines the logical flow from synthesis to spectral validation, highlighting the critical decision points based on chemical shift analysis.
Figure 1: Analytical decision tree for validating 2,2,2-trifluoroethyl phenyl sulfide synthesis via 19F NMR.
References
-
Menczinger, B. et al. (2020).[1] Synthesis of aryl 2,2,2-trifluoroethyl sulphides. Journal of Fluorine Chemistry. Link[1]
- Source for synthesis protocols and confirmation of the sulfide class chemical shifts.
-
Zhang, W. et al. (2012).[1] Palladium-catalyzed allylation of 2,2,2-trifluoroethyl phenyl sulfone. Tetrahedron Letters. Link[1]
- Reference for sulfone/sulfide comparative reactivity and spectral d
-
SciSpace Data Repository . Spectral data for (2,2,2-trifluoroethyl)benzene derivatives. Link
- Provides corroborating spectral values for trifluoroethyl-substituted arom
-
Royal Society of Chemistry . ChemSpider/SpectraBase Data for Trifluoroethoxy derivatives. Link
-
Source for the -73.7 ppm value of the ether analog.[1]
-
Sources
A Comparative Guide to the ¹H NMR Characterization of Methylene Protons in the SCH₂CF₃ Group
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups has become a cornerstone for modulating the physicochemical and biological properties of molecules. Among these, the trifluoromethylthioether moiety (SCF₃) and its variants, such as the 2,2,2-trifluoroethylthio group (SCH₂CF₃), are of significant interest due to their unique electronic and lipophilic characteristics. Accurate and efficient characterization of these groups is paramount for structure verification, conformational analysis, and quality control.
This guide provides an in-depth technical comparison of the ¹H Nuclear Magnetic Resonance (NMR) characterization of the methylene protons within the SCH₂CF₃ group against alternative and complementary analytical techniques. As senior application scientists, our goal is to move beyond a simple recitation of methods and delve into the causality behind experimental choices, offering field-proven insights to empower your research.
The Signature of the SCH₂CF₃ Group in ¹H NMR: A Quartet of Information
The ¹H NMR spectrum of the methylene protons (CH₂) in an SCH₂CF₃ group presents a distinctive signature, primarily due to the influence of the adjacent trifluoromethyl (CF₃) group. This signature is characterized by two key features: the chemical shift and the spin-spin coupling pattern.
Chemical Shift: The highly electronegative fluorine atoms in the CF₃ group exert a strong electron-withdrawing inductive effect. This effect is transmitted through the sulfur atom and the carbon backbone to the methylene protons, causing them to be deshielded. As a result, the resonance of the SCH₂ protons typically appears in the downfield region of the ¹H NMR spectrum, generally between 3.0 and 4.2 ppm . The exact chemical shift is, of course, dependent on the overall molecular structure and the solvent used. For instance, in benzyl(trifluoromethyl)sulfane, the methylene protons are observed at 4.12 ppm, while in 2-(trifluoromethylthio)ethanol, the methylene protons adjacent to the sulfur appear at 3.06 ppm.
Spin-Spin Coupling: The most informative feature of the SCH₂ protons is their coupling to the three equivalent fluorine atoms of the CF₃ group. This interaction, mediated through two bonds (²JHF), splits the proton signal into a quartet . The intensity of the peaks in the quartet follows the classic 1:3:3:1 ratio. The magnitude of this geminal H-F coupling constant (²JHF) is typically in the range of 9-12 Hz . The observation of this characteristic quartet is a strong indicator of the presence of the SCH₂CF₃ moiety.
However, it is important to note that the resolution of this coupling can be influenced by factors such as molecular tumbling rates and conformational flexibility. In some cases, particularly in larger molecules or under conditions of restricted rotation, the quartet may broaden or even collapse into a singlet. This is a crucial diagnostic point that can provide insights into the local dynamic environment of the functional group.
Experimental Protocol for High-Resolution ¹H NMR of SCH₂CF₃ Containing Compounds
Acquiring a high-quality, interpretable ¹H NMR spectrum of a molecule containing an SCH₂CF₃ group requires careful attention to experimental parameters. The following protocol is designed to be a self-validating system, ensuring both accuracy and reproducibility.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and is chemically inert. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can influence the chemical shift of the methylene protons.
-
Concentration: Prepare a sample solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[1] This concentration is typically sufficient for obtaining a good signal-to-noise ratio on modern NMR spectrometers.
-
Internal Standard: For accurate chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).
2. NMR Instrument Parameters (400 MHz Spectrometer):
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is generally sufficient.
-
Spectral Width (SWH): Set a spectral width that encompasses all expected proton signals, typically 0-12 ppm.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a 5-10 mg sample, 16 to 64 scans are usually adequate.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a good starting point. For quantitative measurements, a longer delay (5 x T₁) is necessary.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide good resolution.
-
Temperature: Unless studying temperature-dependent phenomena, spectra are typically acquired at room temperature (298 K).
3. Data Processing:
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
A Comparative Analysis of Characterization Techniques
While ¹H NMR is a powerful tool for characterizing the SCH₂CF₃ group, a comprehensive understanding often requires a multi-technique approach. The following sections compare the utility of ¹H NMR with other relevant analytical methods.
Alternative and Complementary NMR Techniques
1. ¹⁹F NMR Spectroscopy:
-
Principle: ¹⁹F NMR directly observes the fluorine nuclei. Since ¹⁹F has a spin of ½ and 100% natural abundance, it is a highly sensitive nucleus for NMR.
-
Advantages:
-
High Sensitivity and No Background: The high sensitivity and the absence of natural fluorine in most biological systems and organic starting materials make ¹⁹F NMR an excellent tool for detecting and quantifying fluorinated compounds with minimal interference.[2]
-
Wide Chemical Shift Range: The chemical shift range of ¹⁹F is much larger than that of ¹H, leading to better signal dispersion and reduced peak overlap, which is particularly advantageous for complex molecules.
-
-
Disadvantages:
-
Requires a Multinuclear Probe: Not all NMR spectrometers are equipped with a probe capable of observing ¹⁹F.
-
-
In the Context of SCH₂CF₃: In a ¹⁹F NMR spectrum, the CF₃ group will typically appear as a triplet due to coupling with the two equivalent methylene protons (²JHF). The observation of this triplet, with the same coupling constant as the quartet in the ¹H NMR spectrum, provides unambiguous confirmation of the SCH₂CF₃ moiety.
2. 2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Principle: 2D NMR experiments correlate signals from different nuclei, providing information about their connectivity.
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.
-
-
Advantages:
-
Unambiguous Structure Elucidation: 2D NMR techniques are invaluable for confirming the connectivity of the SCH₂CF₃ group to the rest of the molecule.
-
-
In the Context of SCH₂CF₃:
-
An HMBC experiment is particularly useful. It will show a correlation between the methylene protons and the carbon of the CF₃ group, as well as a correlation between the fluorine atoms and the carbon of the CH₂ group. This provides definitive evidence of the C-C bond within the trifluoroethyl group.
-
An HSQC spectrum will show the direct C-H correlation for the methylene group.
-
Non-NMR Spectroscopic Techniques
1. Mass Spectrometry (MS):
-
Principle: Mass spectrometry measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural information through fragmentation patterns.
-
Advantages:
-
High Sensitivity: MS is an extremely sensitive technique, capable of detecting very small amounts of material.
-
Molecular Weight Determination: It provides the exact molecular weight, which is a crucial piece of information for confirming the identity of a new compound.
-
-
Disadvantages:
-
Isomers are Indistinguishable: MS generally cannot distinguish between isomers that have the same molecular weight and elemental composition.
-
Fragmentation Can Be Complex: Interpreting the fragmentation patterns of complex molecules can be challenging.
-
-
In the Context of SCH₂CF₃: The fragmentation pattern of a compound containing an SCH₂CF₃ group would likely show characteristic losses. For example, the loss of a •CF₃ radical (mass 69) or the entire •CH₂CF₃ group (mass 83) could be observed. Cleavage of the C-S bond is also a common fragmentation pathway for thioethers.
2. Vibrational Spectroscopy (IR and Raman):
-
Principle: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Different functional groups have characteristic vibrational frequencies.
-
Advantages:
-
Functional Group Identification: These techniques are excellent for identifying the presence of specific functional groups.
-
Complementary Information: IR and Raman spectroscopy are often complementary. For example, a vibration that is weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa.
-
-
Disadvantages:
-
Complex Spectra: The spectra of large molecules can be very complex and difficult to interpret fully.
-
Not Quantitative: These techniques are not inherently quantitative without careful calibration.
-
-
In the Context of SCH₂CF₃: The SCH₂CF₃ group will have several characteristic vibrational modes. The C-F stretching vibrations are typically strong in the IR spectrum and appear in the region of 1100-1300 cm⁻¹. The C-S stretching vibration is generally weaker and appears in the 600-800 cm⁻¹ region.
Data Summary and Comparison
| Technique | Information Provided for SCH₂CF₃ Group | Advantages | Limitations |
| ¹H NMR | Chemical shift of CH₂ (~3.0-4.2 ppm), quartet multiplicity, ²JHF coupling constant (~9-12 Hz) | Quantitative, provides detailed structural information about the local environment. | Coupling may not be resolved in all cases. |
| ¹⁹F NMR | Chemical shift of CF₃, triplet multiplicity, ²JHF coupling constant | High sensitivity, no background signal, large chemical shift dispersion. | Requires a multinuclear probe. |
| 2D NMR (HMBC) | Correlation between CH₂ protons and CF₃ carbon, and between ¹⁹F and CH₂ carbon. | Unambiguously confirms connectivity to the rest of the molecule. | Longer experiment time compared to 1D NMR. |
| Mass Spectrometry | Molecular weight, fragmentation pattern (e.g., loss of •CF₃, •CH₂CF₃). | High sensitivity, provides molecular formula. | Cannot distinguish isomers, complex fragmentation. |
| Vibrational Spectroscopy | C-F stretching (~1100-1300 cm⁻¹), C-S stretching (~600-800 cm⁻¹) | Identifies functional groups, complementary to NMR. | Complex spectra for large molecules, not inherently quantitative. |
Visualizing the Logic: Experimental Workflow and Coupling
Caption: Recommended workflow for the comprehensive characterization of the SCH₂CF₃ group.
Caption: Spin-spin coupling between the CH₂ protons and CF₃ fluorines.
Conclusion and Future Outlook
The ¹H NMR spectrum provides a highly informative and often definitive characterization of the methylene protons in an SCH₂CF₃ group, primarily through the observation of a downfield quartet. However, for unambiguous structure elucidation and a comprehensive understanding of the molecular properties, a multi-technique approach is indispensable. The strategic combination of ¹H NMR with ¹⁹F NMR, 2D NMR techniques, mass spectrometry, and vibrational spectroscopy creates a self-validating analytical workflow that is essential in the rigorous environment of drug development and materials science.
As organofluorine chemistry continues to expand, the development of new NMR pulse sequences and hyphenated techniques will undoubtedly further enhance our ability to characterize these fascinating and impactful molecules with even greater precision and efficiency.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]
-
Zheng, C. (2021). Transition-Metal-Free Synthesis of Aryl Trifluoromethyl Thioethers through Indirect Trifluoromethylthiolation of Sodium Arylsulfinate with TMSCF₃. Organic Letters, 23(17), 6858–6862. [Link]
-
Faber, K. A., Pomerantz, W. C. K., Gray, J. L., Hubbard, L. E., Kolpin, D. W., & Arnold, W. A. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (¹⁹F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology, 59(30), 13697-13706. [Link]
-
Gerig, J. T. (2003). Fluorine NMR. In eMagRes. John Wiley & Sons, Ltd. [Link]
-
Lanthier, G. F., Miller, J. M., & Oliver, A. J. (1973). Fragmentation and Rearrangement Processes in the Mass Spectra of Perhalogenoaromatic Compounds. Part IX. Pentafluorophenol and Pentafluorothiophenol Derivatives of Group IV. Canadian Journal of Chemistry, 51(12), 1945–1951. [Link]
-
Box, V. G. S. (2024). Evaluating aliphatic CF, CF₂, and CF₃ groups as vibrational Stark effect reporters. Physical Chemistry Chemical Physics, 26(18), 13045-13057. [Link]
-
Chemistry LibreTexts. (2023, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
epgp Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
Mutlib, A. E. (2012). Alternate strategies to obtain mass balance without the use of radiolabeled compounds: application of quantitative fluorine (¹⁹F) nuclear magnetic resonance (NMR) spectroscopy in metabolism studies. Chemical Research in Toxicology, 25(4), 818–827. [Link]
-
Mesbah Energy Company. (2021, April 18). Basics of NMR Sample preparation and analysis of NMR analysis data. Retrieved from [Link]
-
Wu, J., & Wang, F. (2016). Supporting Information for Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. RSC Advances, 6, 85852-85855. [Link]
-
NIST. (n.d.). Ethanol, 2,2,2-trifluoro-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
A Researcher's Guide to the Infrared Spectroscopy of Trifluoroethyl Aryl Sulfides
This guide provides an in-depth analysis of the characteristic infrared (IR) absorption bands for trifluoroethyl aryl sulfides. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple catalog of frequencies. It delves into the structural origins of these spectroscopic signatures, offers a comparative analysis against non-fluorinated analogs, and provides a robust experimental protocol for acquiring high-fidelity data. Our objective is to equip scientists with the expertise to confidently identify and characterize this important class of organofluorine compounds.
The Molecular Blueprint: Decoding the Vibrational Signatures
The infrared spectrum of a molecule is a unique fingerprint, arising from the vibrations of its covalent bonds.[1][2] For a trifluoroethyl aryl sulfide (Ar-S-CH₂CF₃), the spectrum is a composite of absorptions from the aromatic ring, the sulfide linker, and the trifluoroethyl group. The latter provides an overwhelmingly dominant and diagnostic set of signals.
The Trifluoromethyl (CF₃) Group: A Dominant Spectroscopic Beacon
The trifluoromethyl group is the most conspicuous feature in the IR spectrum of these compounds. The high electronegativity of fluorine and the mass of the atoms result in intense, characteristic absorptions.
-
Asymmetric and Symmetric C-F Stretching: The most prominent bands are found in the 1100-1350 cm⁻¹ region. These are due to the C-F stretching vibrations. Due to the presence of three C-F bonds, these vibrations manifest as multiple, very strong, and often broad absorptions. Typically, an asymmetric stretch appears at a higher wavenumber (around 1180 cm⁻¹) and a symmetric stretch at a lower wavenumber (around 1100 cm⁻¹).[3] In complex molecules, coupling between the CF₃ modes can lead to an increased number of observable bands in this region.[3][4]
-
C-CF₃ Stretching: A broad and very strong band often appears near 1330 cm⁻¹ , which has been assigned to the C-CF₃ stretching mode in substituted trifluoromethyl benzenes.[5] This band can arise from a mixture of the C-CF₃ stretching mode with other planar vibrations.[5]
-
CF₃ Deformation (Bending): The symmetric CF₃ deformation or "umbrella" mode gives rise to a sharp, strong absorption in the 730-790 cm⁻¹ range.[3][5]
The sheer intensity of the C-F stretching bands is a hallmark of fluorinated compounds and serves as the primary diagnostic tool for their identification.[6]
The Aryl Framework: Subtle but Informative
The aromatic ring provides a set of well-understood, though less intense, absorption bands that can confirm the presence of the aryl moiety and offer clues about its substitution pattern.
-
Aromatic C-H Stretch: A weak to medium absorption appears just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[7] Its presence distinguishes aromatic C-H bonds from aliphatic ones.
-
Aromatic C=C Ring Stretch: Two to four bands of variable intensity are found in the 1400-1620 cm⁻¹ region. These correspond to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.[7][8]
-
C-H Out-of-Plane (OOP) Bending: The region from 690-900 cm⁻¹ contains bands arising from the out-of-plane bending of aromatic C-H bonds. The specific position and number of these bands are highly indicative of the substitution pattern on the benzene ring.
The Sulfide and Ethyl Linkers: The Quieter Contributors
The central S-CH₂ fragment provides weaker signals that can sometimes be obscured by more intense absorptions.
-
Aliphatic C-H Stretch: The methylene (-CH₂) group exhibits symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region.[8]
-
CH₂ Bending (Scissoring): A characteristic absorption for the methylene group is found around 1400-1450 cm⁻¹ .[8]
-
C-S Stretch: The carbon-sulfur bond stretch is notoriously weak in infrared spectroscopy and can be difficult to assign with certainty.[1] It generally appears in the fingerprint region between 600-800 cm⁻¹ .[9] For aryl sulfides, this band is often of low intensity and may be coupled with other vibrations, complicating its identification.
Comparative Analysis: The Fluorine Effect in Focus
To truly appreciate the spectroscopic impact of the trifluoroethyl group, it is instructive to compare the spectrum of a trifluoroethyl aryl sulfide with its non-fluorinated counterpart, ethyl aryl sulfide.
| Vibrational Mode | Trifluoroethyl Phenyl Sulfide (Ar-S-CH₂CF₃) | Ethyl Phenyl Sulfide (Ar-S-CH₂CH₃) | Commentary |
| Aromatic C-H Stretch | ~3050-3100 cm⁻¹ (weak) | ~3050-3100 cm⁻¹ (weak) | Unaffected by the substituent change. |
| Aliphatic C-H Stretch | ~2900-2980 cm⁻¹ (medium) | ~2850-2970 cm⁻¹ (medium-strong) | Similar region, but may be stronger in the ethyl analog due to more C-H bonds. |
| Aromatic C=C Stretch | ~1440-1600 cm⁻¹ (medium) | ~1440-1600 cm⁻¹ (medium) | Generally similar, though minor shifts can occur due to electronic effects. |
| CH₂/CH₃ Bending | ~1410-1450 cm⁻¹ (medium) | ~1375 cm⁻¹ (CH₃), ~1465 cm⁻¹ (CH₂) | The trifluoroethyl compound lacks the characteristic methyl umbrella mode (~1375 cm⁻¹). |
| C-F Stretches | ~1100-1350 cm⁻¹ (very strong, multiple bands) | N/A | Primary diagnostic region. The absence of these intense bands is definitive for the non-fluorinated analog. |
| C-CF₃ Stretch | ~1330 cm⁻¹ (strong, broad) | N/A | Another key identifier for the trifluoromethyl group.[5] |
| CF₃ Deformation | ~740-780 cm⁻¹ (strong) | N/A | A strong, sharp band confirming the CF₃ group.[3] |
| C-S Stretch | ~600-800 cm⁻¹ (weak, often indistinct) | ~600-800 cm⁻¹ (weak, often indistinct) | Remains weak and difficult to assign in both compounds.[1] |
This comparison underscores that the defining characteristics of a trifluoroethyl aryl sulfide's IR spectrum are the exceptionally strong and complex absorptions in the 1100-1350 cm⁻¹ region, which are entirely absent in standard alkyl aryl sulfides.
Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum
Trustworthy data is the bedrock of scientific integrity. The following protocol outlines the steps for obtaining a high-quality IR spectrum of a trifluoroethyl aryl sulfide sample using a modern Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid or solid samples.
Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer has been powered on and allowed to stabilize for at least 30 minutes.
-
Confirm the desiccated environment of the optical bench to minimize water vapor interference.
-
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) using a lint-free swab.
-
Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.
-
Causality: This step is critical to ensure that the final spectrum contains only absorptions from the sample itself.
-
-
Sample Application:
-
Place a small amount of the trifluoroethyl aryl sulfide sample directly onto the ATR crystal. For liquids, one or two drops is sufficient. For solids, a small amount of powder should be placed on the crystal and firm contact ensured using the pressure clamp.
-
Causality: Effective contact between the sample and the crystal is essential for the evanescent wave to penetrate the sample and generate a strong signal.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Causality: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner, more interpretable spectrum.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample before the next measurement.
-
Visualizing Structure and Workflow
Diagrams provide an intuitive understanding of molecular structure and experimental processes.
Figure 1: General structure of a trifluoroethyl aryl sulfide highlighting key bonds and their characteristic IR absorption regions.
Figure 2: Standard workflow for acquiring an ATR-FTIR spectrum.
Conclusion
The infrared spectrum of a trifluoroethyl aryl sulfide is unequivocally dominated by the vibrational modes of the trifluoromethyl group. The presence of multiple, intense absorption bands in the 1100-1350 cm⁻¹ region, coupled with a strong CF₃ deformation band near 750 cm⁻¹, provides a definitive signature for this functionality. While the absorptions from the aryl and sulfide portions of the molecule are also present, they are of much lower intensity. By understanding the origin of these key bands and comparing them against non-fluorinated analogs, researchers can leverage IR spectroscopy as a rapid, reliable, and powerful tool for the structural verification of this valuable class of compounds.
References
-
Beg, M. A. A., & Clark, H. C. (1960). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry. Available at: [Link][3][4]
-
Bradley, M. (2002). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Spectroscopy and Spectrometry. Wiley. Available at: [Link][1]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link][2]
-
Yadav, P. D. S., & Singh, S. (1987). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana - Journal of Physics. Available at: [Link][5]
-
Menczinger, B., et al. (2020). Synthesis of aryl 2,2,2-trifluoroethyl sulfides. Journal of Fluorine Chemistry. Available at: [Link]
-
Gäde, K., et al. (2022). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society. Available at: [Link][10]
-
Unknown Author. (n.d.). The features of IR spectrum. University of Babylon. Available at: [Link][8]
-
Wang, J., et al. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B. Available at: [Link][11]
-
ResearchGate. (n.d.). The C = S stretching frequency in the infrared spectra of studied compounds. Available at: [Link]
-
Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link][6]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link][7]
-
Wang, J., et al. (2006). Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy. PubMed. Available at: [Link][12]
-
Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Spectrochimica Acta. Available at: [Link][9]
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Comparative Reactivity Guide: Trifluoroethyl Phenyl Sulfide vs. Ethyl Phenyl Sulfide
Executive Summary
This guide provides a technical comparison between Ethyl Phenyl Sulfide (EPS) and its fluorinated analogue, 2,2,2-Trifluoroethyl Phenyl Sulfide (TFEPS) .
For researchers in drug discovery and synthetic methodology, the substitution of three hydrogen atoms for fluorine (
The Bottom Line:
-
EPS is a classic nucleophile : Electron-rich, easily oxidized, and susceptible to metabolic degradation via cytochrome P450.
-
TFEPS behaves as an electrophile-resistant building block : The strong electron-withdrawing group (EWG) nature of the
moiety reduces sulfur nucleophilicity, stabilizes the molecule against oxidative degradation, and dramatically increases the acidity of the -methylene protons, opening new synthetic pathways.
Electronic Structure & Physical Properties
To understand the reactivity differences, we must look at the inductive effects.
The Fluorine Effect (Inductive Withdrawal)
The trifluoromethyl group (
-
EPS: The ethyl group is weakly electron-donating (
effect). The sulfur lone pairs are high-energy and available for donation. -
TFEPS: The
group exerts a strong effect. The sulfur lone pairs are stabilized (lower energy) and less available for nucleophilic attack.
Comparative Property Matrix
| Feature | Ethyl Phenyl Sulfide (EPS) | Trifluoroethyl Phenyl Sulfide (TFEPS) | Mechanism |
| Sulfur Nucleophilicity | High | Low | Inductive withdrawal by |
| Oxidation Potential | High (Easily oxidized) | Moderate (Resistant) | Electrophilic oxidants (e.g., mCPBA) attack electron-poor sulfur slower. |
| Low ( | Enhanced ( | ||
| Metabolic Stability | Low | High | C-F bonds block metabolic hydroxylation; S-oxidation is slowed. |
| Lipophilicity ( | Moderate | High | Fluorine increases lipophilicity while lowering polarizability. |
*Note: Estimated range based on analogous sulfone/carbonyl shifts.
Critical Reactivity Profiles
A. Nucleophilic Substitution (S-Alkylation)
This is the most distinct difference.
-
EPS: Reacts rapidly with alkyl halides (e.g., MeI) to form sulfonium salts.
-
TFEPS: Reacts sluggishly. The formation of the sulfonium species is disfavored because the developing positive charge on sulfur is destabilized by the adjacent electron-withdrawing
group.
B. Oxidation and Metabolism (Drug Design Context)
In medicinal chemistry, sulfides are "soft spots" for metabolism. They are rapidly oxidized by Cytochrome P450 enzymes to sulfoxides and then sulfones.
-
EPS Pathway: Rapid oxidation. Often leads to rapid clearance of the drug candidate.
-
TFEPS Pathway: The electron-deficient sulfur is a poorer substrate for the electrophilic oxo-iron species in P450 enzymes. While oxidation still occurs, the rate is significantly retarded, often improving the pharmacokinetic half-life (
). Furthermore, the group blocks metabolic dealkylation at the ethyl chain.
Visualization: Metabolic & Oxidative Pathways
The following diagram illustrates the divergent oxidative pathways and rates.
Figure 1: Comparative oxidative metabolism. Note the retarded rate of oxidation for TFEPS due to electron deficiency.
Experimental Protocols
As a scientist, you require reproducible methods. The following protocols highlight the reactivity differences.
Protocol A: Selective Sulfoxidation (Chemoselective)
Objective: Synthesize the sulfoxide without over-oxidation to the sulfone.
Rationale: EPS requires strict low-temperature control to prevent sulfone formation. TFEPS is more forgiving due to its resistance to the second oxidation step.
| Parameter | EPS Protocol | TFEPS Protocol |
| Oxidant | mCPBA (1.0 equiv) | mCPBA (1.1 - 1.2 equiv) |
| Solvent | ||
| Temperature | -78°C to 0°C (Critical) | 0°C to RT (Permissible) |
| Time | 30 mins | 2 - 4 hours |
| Workup | Quench immediately with | Standard aqueous wash |
Step-by-Step (TFEPS Optimized):
-
Dissolve TFEPS (1.0 mmol) in DCM (5 mL).
-
Cool to 0°C in an ice bath.
-
Add mCPBA (1.1 mmol, 77% max) portion-wise over 10 minutes.
-
Allow the mixture to warm to room temperature and stir for 3 hours. Note: EPS would show significant sulfone formation under these conditions.
-
Quench with saturated aqueous
and . -
Extract with DCM, dry over
, and concentrate.
Protocol B: -Functionalization (C-H Activation)
Objective: Alkylation at the
Rationale: The
Workflow Visualization:
Figure 2: General workflow for
References
-
Landelle, G., Panossian, A., & Leroux, F. R. (2014).[1] Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery.[1][2] Current Topics in Medicinal Chemistry, 14(7), 941-951.
-
Lante, C., et al. (2019). Fluorine-containing substituents: metabolism of the
-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry. -
Kütt, A., et al. (2018).[3] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.
-
Chemistry LibreTexts. (2023). Nucleophilicity of Sulfur Compounds.
-
BenchChem. (2025). Reactivity comparison of propylene sulfide vs ethylene sulfide (General Sulfide Reactivity Principles).
Sources
Bioisosteric Replacement: Methoxy (-OCH₃) vs. Trifluoroethylthio (-SCH₂CF₃)
Topic: Bioisosteric Replacement of Methoxy with Trifluoroethylthio Group Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Modulation of Lipophilicity and Metabolic Stability in Drug Design
Executive Summary: The Strategic Pivot
In medicinal chemistry, the methoxy group (-OCH₃) is a ubiquitous handle for tuning sterics and electronics. However, it frequently suffers from rapid metabolic clearance via O-demethylation (CYP450 mediated) and can limit membrane permeability due to lower lipophilicity.
The 2,2,2-trifluoroethylthio group (-SCH₂CF₃) emerges as a powerful bioisostere. By replacing the oxygen with sulfur and the methyl with a trifluoroethyl moiety, researchers can simultaneously:
-
Block metabolic soft spots (preventing O-dealkylation).
-
Increase lipophilicity (LogP boost) to improve blood-brain barrier (BBB) penetration or membrane permeability.
-
Invert electronic effects (shifting from a strong electron donor to a weak electron withdrawer).
This guide provides a technical comparison, supported by physicochemical data and synthetic protocols, to assist in the rational design of stable, potent analogs.
Physicochemical Profile: Head-to-Head Comparison
The transition from -OCH₃ to -SCH₂CF₃ is not merely a steric increase; it is a fundamental shift in the molecule's electronic and lipophilic character.
Table 1: Physicochemical Properties Comparison
| Property | Methoxy (-OCH₃) | Trifluoroethylthio (-SCH₂CF₃) | Impact on Drug Design |
| Hansch Lipophilicity ( | -0.02 (Aromatic) | ~1.0 – 1.4* | Major Increase: Enhances membrane permeability and BBB crossing. |
| Electronic Effect ( | -0.27 (Strong Donor) | +0.1 to +0.2 (Weak Withdrawer) | Electronic Inversion: Stabilizes electron-rich scaffolds; reduces oxidative liability of the ring. |
| H-Bonding | Moderate Acceptor | Poor Acceptor | Desolvation: Lower desolvation penalty upon binding to hydrophobic pockets. |
| Metabolic Liability | High (O-demethylation) | Moderate (S-oxidation) | Metabolic Shunt: Shifts clearance pathway from rapid dealkylation to slower sulfoxide formation. |
| C-X Bond Length | 1.43 Å (C-O) | 1.82 Å (C-S) | Steric Expansion: Pushes the fluoroalkyl tail deeper into hydrophobic sub-pockets. |
*Note: Estimated based on
Metabolic Fate Analysis
One of the primary drivers for this bioisosteric replacement is the alteration of metabolic clearance pathways.
-
Methoxy: Prone to rapid CYP450-mediated O-demethylation, generating a phenol (often a Phase II conjugation handle) and formaldehyde.
-
Trifluoroethylthio: The C-S bond is robust against dealkylation. The primary metabolic route shifts to S-oxidation. While the sulfide (-S-) is rapidly oxidized to the sulfoxide (-SO-) , the subsequent oxidation to the sulfone (-SO₂-) is significantly slower due to the electron-withdrawing nature of the adjacent CF₃ group.
Figure 1: Metabolic Divergence Pathways
Caption: Comparative metabolic fates. The methoxy group undergoes destructive dealkylation (red path), while the trifluoroethylthio group retains the scaffold integrity, stopping largely at the sulfoxide stage (green/yellow path).
Synthetic Protocols
Constructing the aryl 2,2,2-trifluoroethyl sulfide motif requires specific methodologies, as the nucleophilicity of trifluoroethyl thiol is modulated by the fluorine atoms.
Method A: Copper-Catalyzed Goldberg-Ullmann Coupling
This is the most robust method for introducing the group onto aryl iodides.
Reagents:
-
Substrate: Aryl Iodide (Ar-I)
-
Reagent: 2,2,2-Trifluoroethyl thioacetate (AcSCH₂CF₃) or 2,2,2-Trifluoroethyl mercaptan (HSCH₂CF₃)
-
Catalyst: CuBr (10 mol%)
-
Ligand/Base: Benzyl amine (2.0 equiv) or 1,10-Phenanthroline/Cs₂CO₃
-
Solvent: Toluene or DMF
-
Conditions: 110°C, Sealed tube, 6–12 hours.
Step-by-Step Protocol:
-
Charge Vessel: To a dried screw-cap reaction tube equipped with a magnetic stir bar, add CuBr (14 mg, 0.1 mmol), the Aryl Iodide (1.0 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill with argon (3 cycles).
-
Add Liquids: Add Toluene (2.0 mL), 2,2,2-trifluoroethyl thioacetate (1.2 mmol), and the ligand (if using phenanthroline, add in step 1; if using benzyl amine, add here).
-
Reaction: Seal the tube and heat to 110°C in an oil bath for 12 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Method B: Photoredox Cross-Coupling (Metal-Free Option)
For sensitive substrates, a radical-based approach using visible light can be employed.[1]
Reagents:
-
Substrate: Aryl Diazonium Salt or Aryl Boronic Acid
-
Reagent: Sodium trifluoroethylthiolate (NaSCH₂CF₃) generated in situ.
-
Photocatalyst: Eosin Y or Ru(bpy)₃²⁺
-
Light Source: Blue LED (450 nm)
Decision Framework: When to Swap?
Use the decision tree below to determine if this bioisosteric replacement suits your lead optimization strategy.
Figure 2: Bioisosteric Decision Logic
Caption: Strategic decision tree for evaluating the -OCH₃ to -SCH₂CF₃ transition based on ADME and SAR data.
References
-
Menczinger, B. et al. (2020).[2] "Synthesis of aryl 2,2,2-trifluoroethyl sulfides." Journal of Fluorine Chemistry. Link
-
Landelle, G. et al. (2014). "Trifluoromethyl ethers and thioethers as tools for medicinal chemistry and drug discovery."[3] Current Topics in Medicinal Chemistry. Link
-
Hagmann, W. K. (2008). "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2011).[4] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link
-
Leroux, F. R. et al. (2019). "Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif." Beilstein Journal of Organic Chemistry. Link
Sources
The Electronic & Physical Profile of the Trifluoroethyl Group in Medicinal Chemistry
Executive Summary: The "Goldilocks" Fluorinated Motif
In the optimization of lead compounds, the 2,2,2-trifluoroethyl group (
While the trifluoromethyl group (
This guide objectively compares the
Electronic Characterization: Inductive vs. Hyperconjugative Effects
The electronic impact of the trifluoroethyl group is defined by a tug-of-war between two opposing forces:
-
Electron Donation (Hyperconjugation): The
-bonds of the methylene group can donate electron density into the aromatic -system (similar to a methyl or ethyl group). -
Electron Withdrawal (Induction): The strong electronegativity of the
terminus pulls electron density through the -framework ( effect).
Comparative Electronic Parameters
The following table summarizes the Hammett substituent constants (
| Substituent | Structure | Electronic Nature | Hansch | |||
| Ethyl | -0.15 | -0.07 | -0.05 | Weak Donor (+I, +H) | 1.02 | |
| Trifluoroethyl | +0.12 to +0.18 | +0.10 | +0.20 | Weak Acceptor (-I) | ~1.40 | |
| Trifluoromethyl | +0.54 | +0.43 | +0.42 | Strong Acceptor (-I, -R) | 0.88 |
*Values estimated based on
Mechanistic Insight: The "Switched Off" Hyperconjugation
Unlike the ethyl group, where
Diagram 1: Electronic Vector Analysis The following diagram illustrates the competing electronic vectors that result in the net weak deactivation of the trifluoroethyl group.
Caption: Vector analysis showing how the strong inductive pull of the
Impact on Reactivity & Metabolic Stability
Electrophilic Aromatic Substitution ( )
-
Ethyl-benzene: Activated. Directs ortho/para. Rapidly metabolized at the benzylic position.
-
Trifluoroethyl-benzene: Deactivated (Weakly). Directs meta (or ortho/para with reduced rate depending on competing groups). The benzylic position is electronically deactivated toward radical abstraction (e.g., by Cytochrome P450).
Metabolic Blocking (The "Fluorine Wall")
The primary utility of
-
Bond Strength: The
bonds are metabolically inert. -
Electronic Shielding: The electron-deficient nature of the
protons (due to the adjacent ) raises the ionization potential, making hydrogen atom abstraction (HAT) by CYP450 enzymes significantly slower than in the ethyl analog.
Experimental Protocol: Synthesis of (2,2,2-Trifluoroethyl)arenes
While traditional alkylation is difficult due to the deactivated nature of trifluoroethyl electrophiles, modern radical cross-coupling provides a robust route.
Method: Copper-Catalyzed Trifluoromethylation of Benzylic Halides (or Hydrazones). Scope: Applicable to electron-rich and electron-poor arenes.
Workflow Diagram
Caption: Step-by-step synthesis of trifluoroethyl arenes via denitrogenative hydrotrifluoromethylation of aldehyde hydrazones.
Detailed Protocol Steps
-
Hydrazone Formation:
-
Dissolve Aryl Aldehyde (1.0 equiv) in Ethanol (0.5 M).
-
Add Hydrazine monohydrate (3.0 equiv) dropwise.
-
Reflux for 2-4 hours. Monitor by TLC.
-
Cool, concentrate, and recrystallize to obtain the pure hydrazone.
-
-
Trifluoromethylation:
-
To a flame-dried Schlenk tube, add the Aryl Hydrazone (0.5 mmol), Togni’s Reagent II (1.2 equiv), and CuCl (10 mol%).
-
Add MeOH (2.0 mL) and
(2.0 equiv) under Argon atmosphere. -
Stir at 60°C for 12 hours.
-
Workup: Dilute with ethyl acetate, wash with brine, dry over
. -
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[3] Link
-
Luo, Y.-X., et al. (2024). Denitrogenative Hydrotrifluoromethylation of Benzaldehyde Hydrazones: Synthesis of (2,2,2‐Trifluoroethyl)arenes. ResearchGate. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Leroux, F. R., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. Link
-
PubChem. (2025).[4] 4-(Trifluoromethyl)benzoic acid: Physical Properties and pKa Data. National Library of Medicine. Link
Sources
Comparative HPLC Retention Profiles: Fluorinated vs. Non-Fluorinated Sulfides
Executive Summary
This technical guide provides a rigorous comparison of the High-Performance Liquid Chromatography (HPLC) retention behaviors of fluorinated versus non-fluorinated sulfides. Designed for medicinal chemists and analytical scientists, this document synthesizes experimental data to demonstrate how fluorine substitution alters lipophilicity (
Introduction: The Fluorine Effect in Sulfide Chromatography
In drug development, the strategic replacement of hydrogen with fluorine (bioisosterism) is used to block metabolic hotspots and modulate membrane permeability. For sulfide-containing pharmacophores, this substitution profoundly impacts chromatographic behavior.
Understanding the retention shift is critical for:
-
Metabolite Identification: Distinguishing parent sulfides from fluorinated metabolites.
-
Purification Strategy: Selecting the correct stationary phase (C18 vs. Pentafluorophenyl).
-
LogP Estimation: Using
as a surrogate for lipophilicity.[1][2]
The Mechanistic Paradox
Fluorine is the most electronegative element, yet the C-F bond is highly hydrophobic. This creates a "push-pull" mechanism affecting retention:
-
Hydrophobic Effect (Retention Increase): Fluorine has a larger van der Waals radius (1.47 Å) than hydrogen (1.20 Å), increasing the non-polar surface area.
-
Electronic Effect (Retention Decrease): Strong electron withdrawal creates a dipole. If this dipole aligns with the solvent field or increases the acidity of adjacent protons, retention on non-polar stationary phases may decrease.
Experimental Protocol: Comparative Analysis
To objectively compare retention times, a standardized Reversed-Phase HPLC (RP-HPLC) protocol is required. This protocol ensures that shifts in
Standardized Workflow
Objective: Determine relative retention (
-
System: Agilent 1290 Infinity II or equivalent UHPLC.
-
Stationary Phase (Standard): C18 (Octadecylsilane), End-capped.
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm particle size.
-
Rationale: C18 provides the baseline hydrophobic interaction necessary to measure lipophilicity changes.
-
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (buffer for ionization).
-
Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid.
-
-
Gradient Profile:
-
0–1 min: 5% B (Isocratic hold)
-
1–10 min: 5%
95% B (Linear ramp) -
10–12 min: 95% B (Wash)
-
12–15 min: 5% B (Re-equilibration)
-
-
Detection: UV at 254 nm (aromatic sulfides) or MS (ESI+).
Self-Validating System Suitability
To ensure data integrity, the system must pass the following criteria before analysis:
-
Retention Factor (
): For the non-fluorinated reference standard, must be to avoid void volume interference. -
Tailing Factor (
): . Significant tailing indicates secondary silanol interactions, which are exacerbated by fluorinated compounds.
Comparative Data: Fluorinated vs. Non-Fluorinated Sulfides
The following data illustrates the impact of fluorination on the retention of 2-(alkylthio)pyridines, a common scaffold in medicinal chemistry.
Table 1: Retention and Lipophilicity Shifts (C18 Column)
Data synthesized from comparative studies on thiofluoroalkyl series [1][2].
| Compound Class | Structure ( | Fluorination Pattern | LogD (7.[3][4]4) | Retention Trend (vs. Ref) | Mechanistic Driver |
| Reference | Non-fluorinated | 1.69 | Baseline | Standard Hydrophobic Interaction | |
| Difluoro | 1.95 | + Increased | Increased Hydrophobic Surface Area | ||
| Trifluoro | 2.13 | ++ High Increase | Max Hydrophobicity; Reduced H-bond basicity | ||
| Ethyl Ref | Non-fluorinated | 2.15 | Baseline | Methylene group contribution | |
| Fluoroethyl | 2.35 | + Increased | Fluorine remote from Sulfur; Inductive effect dampened |
Analysis of Findings
-
The "Fluorine Boost": Replacing
with consistently increases retention time and logD. The group is significantly more lipophilic than due to the high hydrophobicity of the C-F shell which shields the polar sulfur atom. -
Position Matters: Fluorination at the
-position (directly attached to S) dramatically lowers the basicity of the sulfur lone pairs via inductive withdrawal. This reduces interaction with the aqueous mobile phase, further driving the compound into the stationary phase.
Mechanistic Visualization
The following diagrams illustrate the decision-making process and the physicochemical interactions governing these separations.
Retention Mechanism: The "Push-Pull" Effect
This diagram explains why fluorination usually (but not always) increases retention.
Figure 1: The dual impact of fluorination. The dominant pathway (Green) is the increase in hydrophobic surface area and reduction of H-bond basicity, leading to longer retention times.
Method Development Decision Tree
When standard C18 fails to separate fluorinated analogs, use this workflow.
Figure 2: Workflow for optimizing separation of fluorinated/non-fluorinated sulfide pairs.
Advanced Considerations: Stationary Phase Selection
While C18 is the standard for lipophilicity assessment, Pentafluorophenyl (PFP) phases offer superior selectivity for separating fluorinated sulfides from their non-fluorinated parents.
-
Mechanism: PFP phases utilize "fluorophilicity"—the specific interaction between the fluorine atoms on the stationary phase and the fluorine on the analyte.
-
Application: If the non-fluorinated and fluorinated sulfides co-elute on C18 (due to balancing of size vs. polarity), a PFP column will typically retain the fluorinated compound longer and provide sharper peak shapes due to rigid "shape selectivity."
References
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines. Journal of Medicinal Chemistry. [Link]
-
Fluorine in drug discovery: Role, design and case studies. The Pharmaceutical Journal. [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
Sources
- 1. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 2,2,2-Trifluoroethyl Phenyl Sulfide
As researchers and drug development professionals, our work is predicated on a foundation of safety and precision. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of 2,2,2-Trifluoroethyl phenyl sulfide. The protocols herein are designed not as a rigid checklist, but as a self-validating system of best practices, explaining the critical reasoning behind each recommendation to foster a deep-seated culture of laboratory safety.
The Hazard Profile: A Synthesis of Structural Insights
A complete toxicological profile for 2,2,2-Trifluoroethyl phenyl sulfide is not extensively documented. Therefore, a robust safety plan must be derived from an expert analysis of its structural components: the trifluoroethyl group, the phenyl group, and the sulfide linkage. This approach allows us to anticipate and mitigate potential hazards.
-
Sulfide Moiety: Organic sulfides can be incompatible with strong acids and may pose reactivity risks. A primary concern with sulfide-containing compounds is the potential, under certain conditions (e.g., contact with acid), for the release of toxic gases such as hydrogen sulfide, a toxic and flammable gas.[1] Furthermore, upon combustion, sulfur-containing compounds can release irritating sulfur oxides.[2]
-
Organofluorine Component: The trifluoroethyl group imparts specific properties. While it can enhance the thermal stability of the molecule, thermal decomposition can lead to the release of highly corrosive and toxic hydrogen fluoride gas.[2][3]
-
General Irritancy: Based on analogous compounds, it is prudent to treat 2,2,2-Trifluoroethyl phenyl sulfide as a substance that is harmful if swallowed, in contact with skin, or if inhaled, and as a cause of serious skin and eye damage.[4]
Personal Protective Equipment (PPE): An Essential Barrier
The selection of PPE is a critical control measure based directly on the anticipated hazards. The following are the minimum requirements for handling this substance, grounded in established safety standards for hazardous laboratory chemicals.[5][6]
| PPE Component | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles and a face shield.[6][7] | Goggles provide a seal around the eyes to protect against splashes.[7] A face shield is required over the goggles to protect the entire face from splashes, especially when handling larger quantities or during procedures with a higher risk of exothermic events.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber), with consideration for double-gloving. | Protects against skin contact, which may cause burns or irritation.[4][8] Glove material must be selected based on chemical resistance and breakthrough time; consult the manufacturer's compatibility chart.[6] |
| Body Protection | Flame-resistant laboratory coat and a chemical-resistant apron.[8] | A lab coat protects personal clothing and skin. The flame-resistant property is a precaution against flammable hazards.[8] An apron provides an additional layer of protection against spills of corrosive or irritating liquids.[7] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of potentially harmful vapors.[6] If procedures cannot be performed in a fume hood, a formal respiratory protection program must be implemented, including fit-testing and selection of an appropriate respirator, as mandated by OSHA.[9] |
Diagram 1: PPE Selection Workflow
Caption: A procedural flowchart for safe chemical waste disposal.
By integrating these safety protocols and understanding the scientific rationale behind them, you can handle 2,2,2-Trifluoroethyl phenyl sulfide with the confidence and diligence required for cutting-edge research. Always consult the most recent Safety Data Sheet (SDS) and your institution's specific safety protocols before beginning work.
References
-
2-Chloroethyl phenyl sulphide Safety Data Sheet. Apollo Scientific.
-
Sulfide Electrolyte Safety: Handling, Storage, and Disposal Guidance for R&D Labs. (2025). PatSnap.
-
SAFETY DATA SHEET for 2,2,2-Trifluoroethyl trifluoromethanesulfonate. (2013). Fisher Scientific.
-
2,2,2- Trifluoroethanol MSDS. (2005). ScienceLab.com.
-
Safety Data Sheet: 2,2,2-Trifluoroethanol. Carl ROTH.
-
SAFETY DATA SHEET: 2,2,2-Trifluoroethanol (Peptide Synthesis). (2014). Fisher Scientific.
-
SAFETY DATA SHEET: 2,2,2-Trifluoroethyl trifluoromethanesulfonate. Fisher Scientific.
-
phenylsulfur trifluoride - Organic Syntheses Procedure. Organic Syntheses.
-
SAFETY DATA SHEET: 2,2,2-Trifluoroethyl acrylate. (2010). Fisher Scientific.
-
What ppe should be worn when handling batteries? (2023). Xinke Protective.
-
2 2 2 Trifluoroethanol Safety Data Sheet. (2025). Scribd.
-
Methodology for understanding interactions between electrolyte additives and cathodes: a case of the tris(2,2,2-trifluoroethyl)phosphite additive. (2020). Journal of Materials Chemistry A (RSC Publishing).
-
Investigating the lithium ion battery electrolyte additive tris (2,2,2-trifluoroethyl) phosphite by gas chromatography with a fl. (2017). Jülich Forschungszentrum.
-
Personal Protective Equipment Requirements. (2021). Stanford University.
-
MATERIAL SAFETY DATA SHEET. Narada Power Source Co., Ltd.
-
Personal Protective Equipment. (2025). US EPA.
-
LABORATORY FLOTATION RATE TEST PROCEDURE FOR PGM, BASE METAL SULPHIDE AND OXIDE ORES. (2012). 911 Metallurgist.
-
Battery PPE for Changing, Charging, Washing, and Watering. (2021). Solus Group.
-
What PPE is needed when working with hydrogen sulfide (H2S)? (2017). Safeopedia.
Sources
- 1. Sulfide Electrolyte Safety: Handling, Storage, and Disposal Guidance for R&D Labs [eureka.patsnap.com]
- 2. fishersci.com [fishersci.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. fishersci.nl [fishersci.nl]
- 5. scribd.com [scribd.com]
- 6. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 7. solusgrp.com [solusgrp.com]
- 8. workwearsolutions.net [workwearsolutions.net]
- 9. safeopedia.com [safeopedia.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
